Disodium dodecenylsuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
57195-26-3 |
|---|---|
Molecular Formula |
C16H26Na2O4 |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Disodium Dodecenylsuccinate in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium dodecenylsuccinate, an amphiphilic molecule with a hydrophobic dodecenyl tail and a hydrophilic disodium succinate headgroup, is anticipated to interact with lipid bilayers in a manner characteristic of surfactants. Due to a lack of direct studies on this compound, this guide elucidates its probable mechanism of action by drawing parallels with well-researched surfactants such as Triton X-100 and sodium dodecyl sulfate (SDS) and their interactions with model dipalmitoylphosphatidylcholine (DPPC) and dimyristoylphosphatidylcholine (DMPC) lipid bilayers. This guide details the theoretical framework of surfactant-lipid interactions, presents quantitative data from analogous systems, provides comprehensive experimental protocols for key biophysical techniques, and includes visualizations of the underlying processes to facilitate a deeper understanding for researchers in drug development and membrane biophysics.
Introduction: Characterizing this compound
This compound possesses a molecular architecture that strongly suggests its classification as a surfactant. The molecule consists of a 12-carbon alkenyl chain, which is hydrophobic, and a charged disodium succinate headgroup, which is hydrophilic. This amphiphilic nature drives its interaction with lipid bilayers, as the hydrophobic tail seeks to escape the aqueous environment by partitioning into the hydrophobic core of the membrane, while the hydrophilic headgroup remains associated with the aqueous phase. This behavior is the foundation of its potential to modify and disrupt lipid bilayer structures.
Theoretical Framework: The Three-Stage Model of Membrane Solubilization
The interaction of surfactants with lipid bilayers is widely described by the three-stage model, which provides a framework for understanding the progressive disruption of the membrane structure as surfactant concentration increases.
Stage 1: Monomer Partitioning At low concentrations, surfactant monomers partition into the outer leaflet of the lipid bilayer. This insertion can induce changes in membrane properties such as fluidity and permeability. The extent of partitioning is governed by the partition coefficient of the surfactant between the aqueous phase and the lipid bilayer.
Stage 2: Membrane Lysis and Solubilization As the concentration of the surfactant in the bilayer increases, the membrane becomes saturated. This leads to the formation of transient pores and the destabilization of the bilayer structure. At a critical concentration, the bilayer begins to break down into mixed micelles, which are small aggregates composed of both lipids and surfactant molecules.
Stage 3: Complete Solubilization At high surfactant concentrations, the lipid bilayer is completely solubilized into mixed micelles. The size and composition of these micelles depend on the specific surfactant and lipid, as well as other experimental conditions such as temperature and ionic strength.
dot
Caption: The three-stage model of lipid bilayer solubilization by surfactants.
Quantitative Data from Model Systems
To illustrate the effects of surfactants on lipid bilayers, the following tables summarize quantitative data from studies on the interaction of Triton X-100 with DPPC vesicles.
Table 1: Effect of Triton X-100 on the Phase Transition of DPPC Vesicles
| Triton X-100 (mol%) | Main Transition Temperature (T_m, °C) | Transition Enthalpy (ΔH, kcal/mol) |
| 0 | 41.5 | 8.7 |
| 2 | 40.8 | 7.9 |
| 5 | 39.5 | 6.8 |
| 10 | 37.2 | 5.1 |
Data are representative values compiled from literature and may vary based on experimental conditions.
Table 2: Effect of Triton X-100 on the Fluidity of DPPC Vesicles as Measured by DPH Fluorescence Anisotropy
| Triton X-100 (mol%) | Fluorescence Anisotropy (r) at 25°C (Gel Phase) | Fluorescence Anisotropy (r) at 50°C (Liquid Crystalline Phase) |
| 0 | 0.362 | 0.115 |
| 2 | 0.345 | 0.110 |
| 5 | 0.310 | 0.102 |
| 10 | 0.265 | 0.095 |
Data are representative values compiled from literature and may vary based on experimental conditions. A lower anisotropy value indicates higher membrane fluidity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the interaction of surfactants with lipid bilayers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of a surfactant on the phase transition temperature (T_m) and enthalpy (ΔH) of a lipid bilayer.
Methodology:
-
Liposome Preparation:
-
Prepare a stock solution of DPPC in chloroform.
-
In a round-bottom flask, evaporate the chloroform from a known amount of the lipid solution under a stream of nitrogen gas to form a thin lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a known volume of buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously above the T_m of the lipid (e.g., at 50°C for DPPC) for 5-10 minutes to form multilamellar vesicles (MLVs).
-
-
Sample Preparation for DSC:
-
Prepare a series of samples with varying molar ratios of surfactant to lipid.
-
Incubate the liposome suspensions with the desired concentrations of the surfactant for a specified time (e.g., 30 minutes) at a temperature above the T_m.
-
-
DSC Measurement:
-
Load the sample and a reference (buffer) into the DSC pans.
-
Equilibrate the system at a starting temperature well below the T_m (e.g., 20°C for DPPC).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the T_m (e.g., 60°C for DPPC).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the T_m as the peak temperature of the main phase transition endotherm.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.
-
Plot T_m and ΔH as a function of surfactant concentration.
-
dot
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Spectroscopy
Objective: To measure changes in membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Methodology:
-
Liposome and Sample Preparation:
-
Prepare liposomes as described in the DSC protocol.
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a concentration of approximately 1 mM.
-
Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark for at least 1 hour to allow for the incorporation of the probe into the lipid bilayer.
-
Prepare a series of samples with varying surfactant concentrations.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, and the corresponding intensities with horizontally polarized excitation (I_HV and I_HH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).
-
-
Data Analysis:
-
Plot the fluorescence anisotropy as a function of surfactant concentration at different temperatures (below and above T_m).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of surfactant binding to lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Degas both the liposome suspension and the surfactant solution before the experiment.
-
Fill the ITC sample cell with the liposome suspension (e.g., 1-5 mM lipid concentration).
-
Fill the injection syringe with the surfactant solution at a concentration 10-20 times higher than that in the cell.
-
-
ITC Measurement:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections (e.g., 5-10 µL) of the surfactant solution into the liposome suspension.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of surfactant to lipid.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RT * ln(K_a) ΔG = ΔH - TΔS
-
dot
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Dynamic Light Scattering (DLS)
Objective: To monitor the changes in the size of lipid vesicles upon addition of a surfactant.
Methodology:
-
Sample Preparation:
-
Prepare LUVs as described in the ITC protocol.
-
Filter the liposome suspension through a 0.22 µm filter to remove any large aggregates.
-
Prepare a series of samples with increasing concentrations of the surfactant.
-
-
DLS Measurement:
-
Place the sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Measure the fluctuations in the intensity of scattered light over time.
-
-
Data Analysis:
-
The instrument's software calculates the autocorrelation function of the scattered light intensity.
-
From the autocorrelation function, the diffusion coefficient of the particles is determined.
-
The hydrodynamic radius of the vesicles is then calculated using the Stokes-Einstein equation.
-
Plot the mean vesicle size as a function of surfactant concentration to observe the onset of solubilization.
-
Conclusion
While direct experimental data on the interaction of this compound with lipid bilayers are not currently available, its amphiphilic structure strongly suggests a mechanism of action analogous to that of well-characterized surfactants. This guide provides a comprehensive overview of the theoretical principles, representative quantitative data, and detailed experimental protocols that can be employed to investigate and understand the effects of such molecules on lipid membranes. The presented methodologies and frameworks are intended to serve as a valuable resource for researchers and professionals in the fields of drug development, biophysics, and materials science, enabling them to design and execute experiments to characterize the membrane-disrupting properties of novel amphiphilic compounds.
Synthesis and Purification of Disodium Dodecenylsuccinate: A Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Disodium dodecenylsuccinate for laboratory applications. The document details the chemical pathway, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.
Introduction
This compound is the disodium salt of dodecenylsuccinic acid. It is synthesized from dodecenyl succinic anhydride (DDSA), a widely used esterifying agent.[1][2] The synthesis involves the hydrolysis of the anhydride ring of DDSA using a stoichiometric amount of sodium hydroxide. This reaction opens the anhydride ring to form two carboxyl groups, which are subsequently neutralized by the sodium hydroxide to yield the disodium salt. The long dodecenyl chain imparts surfactant-like properties to the molecule.
Chemical Properties:
| Property | Value |
| Chemical Formula | C16H26Na2O4[3] |
| Molecular Weight | 328.35 g/mol [3] |
| CAS Number | 57195-26-3 |
Synthesis of this compound
The synthesis of this compound is achieved through the base-catalyzed hydrolysis of Dodecenyl succinic anhydride (DDSA).
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound from DDSA.
Experimental Protocol
This protocol is based on the general principles of anhydride hydrolysis.
Materials:
-
Dodecenyl succinic anhydride (DDSA), mixture of isomers (technical grade, ~90%)
-
Sodium hydroxide (NaOH), pellets or solution (e.g., 2 M)
-
Deionized water
-
Ethanol
-
Acetone
-
Standard laboratory glassware (beakers, flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
pH meter or pH indicator strips
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a known molar amount of Dodecenyl succinic anhydride.
-
Solvent Addition: Add a suitable amount of deionized water to the flask to create a suspension. The exact volume will depend on the scale of the reaction but should be sufficient to allow for effective stirring.
-
Base Addition: Slowly add a stoichiometric equivalent of 2 moles of sodium hydroxide per mole of DDSA. For example, for 1 mole of DDSA (M.W. ~266.38 g/mol ), 2 moles of NaOH (M.W. 40.00 g/mol ) are required. The NaOH can be added as a concentrated aqueous solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. The reaction progress can be monitored by the disappearance of the insoluble DDSA oil phase, indicating the formation of the water-soluble disodium salt. The reaction is typically complete within 2-4 hours.
-
Neutralization and pH adjustment: After the reaction is complete, allow the solution to cool to room temperature. Check the pH of the solution. It should be alkaline. If necessary, adjust the pH to a neutral or slightly alkaline range (pH 7-8) with a dilute solution of a suitable acid (e.g., HCl), although this step may not be necessary if stoichiometry is precise.
Purification of this compound
Purification is crucial to remove unreacted starting materials, by-products, and excess reagents. A multi-step approach involving extraction and crystallization is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol
1. Liquid-Liquid Extraction (to remove unreacted DDSA):
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Extract the aqueous solution with a non-polar organic solvent such as hexane or diethyl ether to remove any unreacted DDSA.
-
Repeat the extraction 2-3 times.
-
Collect the aqueous phase containing the this compound.
2. Salting Out and Crystallization:
-
The principle of salting out can be used to precipitate the sodium salt from the aqueous solution. This is a common technique for purifying sodium salts of carboxylic acids.
-
To the aqueous solution, add a saturated solution of a neutral salt like sodium chloride or sodium sulfate with stirring. This will decrease the solubility of the this compound, causing it to precipitate.
-
Alternatively, the product may be crystallized by adding a water-miscible organic solvent in which the disodium salt is insoluble, such as ethanol or acetone, to the concentrated aqueous solution.
-
Cool the mixture in an ice bath to maximize precipitation.
3. Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake with a small amount of cold ethanol or acetone to remove any remaining water-soluble impurities and the salting-out agent.
4. Drying:
-
Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization Data
The following table summarizes the expected characterization data for the synthesized this compound.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, insoluble in non-polar organic solvents |
| pH (1% aq. solution) | Neutral to slightly alkaline |
| Purity (by titration) | >95% |
Conclusion
This guide outlines a robust and reproducible method for the synthesis and purification of this compound in a laboratory setting. The provided protocols are based on established chemical principles for the hydrolysis of anhydrides and the purification of sodium carboxylates. Researchers should adapt the procedures to their specific laboratory conditions and scale. Proper safety precautions should be followed when handling all chemicals.
References
- 1. Dodecenylsuccinic anhydride pickering emulsion stabilized by montmorillonite nanoparticles modified with sodium flouride :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H26Na2O4 | CID 6453450 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Determination of the Critical Micelle Concentration (CMC) of Disodium Dodecenylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium dodecenylsuccinate is an anionic surfactant derived from succinic acid, characterized by a C12 alkenyl hydrophobic tail and a dicarboxylate hydrophilic head group. Its molecular structure suggests its utility in various applications, including as an emulsifier, dispersant, and solubilizing agent in pharmaceutical and industrial formulations. The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Understanding the CMC is crucial for optimizing formulations, as many physicochemical properties of the surfactant solution, such as detergency, solubilization, and surface tension reduction, change significantly at and above this concentration.
Theoretical Background of Micellization
Surfactant molecules, being amphiphilic, possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. In aqueous solutions at low concentrations, these molecules exist as individual monomers. As the concentration increases, they begin to adsorb at interfaces (e.g., air-water or oil-water) to minimize the unfavorable interaction between their hydrophobic tails and water.
Once the interface is saturated, a further increase in surfactant concentration leads to the formation of organized aggregates called micelles in the bulk of the solution. This process, known as micellization, is a cooperative phenomenon that occurs above a specific concentration range known as the critical micelle concentration (CMC). The formation of micelles is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water, and is opposed by electrostatic repulsion between the ionic head groups and steric hindrance.
Experimental Methodologies for CMC Determination
The CMC of an anionic surfactant like this compound can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by an abrupt change in the slope of the plot of the measured property versus surfactant concentration. The most common and reliable methods are detailed below.
Surface Tensiometry
Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As the surfactant concentration increases, the surface becomes progressively saturated with monomers, leading to a continuous decrease in surface tension. Above the CMC, the addition of more surfactant results in the formation of micelles in the bulk solution, and the concentration of monomers at the surface remains relatively constant. Consequently, the surface tension also remains nearly constant. The CMC is determined as the concentration at which the sharp decrease in surface tension levels off.[1]
Experimental Protocol:
-
Preparation of Surfactant Solutions: A stock solution of this compound is prepared in deionized water. A series of solutions with increasing concentrations are then prepared by serial dilution of the stock solution.
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.
-
Measurement:
-
The tensiometer is calibrated according to the manufacturer's instructions.
-
The surface tension of deionized water is measured as a reference.
-
The surface tension of each surfactant solution is measured, starting from the lowest concentration.
-
The platinum ring or plate is thoroughly cleaned and flamed between measurements to avoid cross-contamination.
-
Measurements are typically performed at a constant temperature, as temperature can influence the CMC.
-
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two linear regions. The CMC is determined from the intersection of the two lines.
Conductometry
Principle: This method is suitable for ionic surfactants like this compound. The conductivity of an electrolyte solution depends on the concentration and mobility of the charge carriers (ions). Below the CMC, the surfactant exists as individual monomers (dodecenylsuccinate dianion and two sodium cations), and the conductivity increases linearly with concentration. Above the CMC, micelles are formed. These micelles are larger and have a lower mobility than the individual surfactant ions. Additionally, a fraction of the counterions (Na+) becomes associated with the micelle surface, reducing their effective concentration and mobility. This leads to a decrease in the rate of conductivity increase with concentration. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.
Experimental Protocol:
-
Preparation of Surfactant Solutions: A series of this compound solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A conductivity meter with a temperature-controlled cell is used.
-
Measurement:
-
The conductivity cell is calibrated using standard potassium chloride solutions.
-
The conductivity of deionized water is measured as a baseline.
-
The conductivity of each surfactant solution is measured, typically starting from the lowest concentration and progressing to the highest.
-
The solution should be well-stirred and allowed to equilibrate at the desired temperature before each measurement.
-
-
Data Analysis: The conductivity is plotted against the surfactant concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy
Principle: This technique utilizes a fluorescent probe, such as pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment. Pyrene is hydrophobic and has a very low solubility in water but is readily solubilized within the hydrophobic core of micelles. In a polar environment like water, the fine structure of the pyrene emission spectrum shows distinct vibrational bands. The ratio of the intensity of the first and third vibrational peaks (I1/I3) is sensitive to the polarity of the surrounding medium. In the non-polar interior of a micelle, this ratio is significantly lower than in water. By monitoring the I1/I3 ratio as a function of surfactant concentration, the onset of micelle formation can be detected. The CMC is determined as the concentration at which a significant change in the I1/I3 ratio is observed.
Experimental Protocol:
-
Preparation of Solutions:
-
A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.
-
A series of surfactant solutions are prepared in deionized water.
-
A small, constant amount of the pyrene stock solution is added to each surfactant solution. The organic solvent is then typically removed by gentle heating or evaporation under a stream of nitrogen to avoid its interference with micellization. The final concentration of pyrene is kept very low (typically around 10⁻⁶ M).
-
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.
-
Measurement:
-
The samples are excited at a specific wavelength (e.g., 334 nm for pyrene).
-
The emission spectra are recorded over a range that includes the first and third vibrational peaks of pyrene (approximately 373 nm and 384 nm).
-
The intensities of the first (I1) and third (I3) peaks are measured.
-
-
Data Analysis: The ratio of I1/I3 is plotted against the surfactant concentration. The CMC is often determined from the inflection point of the resulting sigmoidal curve.
Data Presentation
Quantitative data for the CMC of surfactants should be presented in a clear and structured format to allow for easy comparison. While specific CMC values for this compound are not available, the following table provides a template and includes data for structurally related dicarboxylic acid-based surfactants to offer a comparative context.
| Surfactant Name | Structure | CMC (mM) | Method | Temperature (°C) | Reference |
| This compound | C₁₂H₂₃-CH(COO⁻Na⁺)-CH₂(COO⁻Na⁺) | Not Available | - | - | - |
| Disodium N-dodecylaminomalonate | C₁₂H₂₅-N(CH₂COO⁻Na⁺)₂ | 51.2 | Not specified | Not specified | [2] |
| Disodium N-dodecylaminoaspartate | C₁₂H₂₅-NH-CH(COO⁻Na⁺)-CH₂(COO⁻Na⁺) | 46.3 | Not specified | Not specified | [2] |
| Disodium N-dodecylaminoglutamate | C₁₂H₂₅-NH-CH(COO⁻Na⁺)-(CH₂)₂(COO⁻Na⁺) | 36.45 | Not specified | Not specified | [2] |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅-OSO₃⁻Na⁺ | ~8.2 | Multiple | 25 | [3] |
Mandatory Visualizations
General Experimental Workflow for CMC Determination
Caption: General workflow for determining the Critical Micelle Concentration (CMC).
Signaling Pathway Analogy for Micellization
While not a biological signaling pathway, the process of micellization can be conceptually illustrated in a similar manner, showing the transition from monomers to micelles as a function of concentration.
Caption: Conceptual pathway of micelle formation with increasing surfactant concentration.
Conclusion
References
An In-depth Technical Guide to the Interaction of Disodium Dodecenylsuccinate with Biological Membranes
Disclaimer: As of late 2025, specific research detailing the direct interaction of Disodium dodecenylsuccinate with biological membranes is not available in the public scientific literature. Therefore, this guide provides an in-depth overview based on the well-established principles of the interaction of analogous anionic surfactants with similar structural features, such as a C12 alkyl chain and a carboxylate headgroup. The data and mechanisms described herein are based on studies of compounds like Sodium Dodecyl Sulfate (SDS) and other related surfactants and should be considered as a predictive framework for the potential behavior of this compound.
Introduction
This compound is an anionic surfactant characterized by a C12 hydrophobic alkyl chain and a hydrophilic succinate headgroup. Surfactants, due to their amphiphilic nature, readily interact with the lipid bilayers of biological membranes, leading to a range of effects from membrane fluidization to complete solubilization.[1] Understanding these interactions is critical for researchers, scientists, and drug development professionals, as they inform the applications of such molecules in drug delivery, their potential cytotoxicity, and their use as experimental tools in membrane protein research.[2][3]
The interaction of a surfactant with a biological membrane is a complex process governed by the physicochemical properties of both the surfactant and the membrane.[2] Key factors include the surfactant's concentration, its critical micelle concentration (CMC), the length of its alkyl chain, and the nature of its headgroup, as well as the lipid composition, charge, and physical state of the membrane.[4]
Mechanisms of Interaction
The interaction of anionic surfactants with biological membranes can be conceptualized as a multi-stage process, which is highly dependent on the surfactant concentration.
-
Monomeric Insertion: At concentrations below the CMC, surfactant monomers can partition from the aqueous phase into the lipid bilayer.[5] The hydrophobic tail inserts into the nonpolar core of the membrane, while the hydrophilic headgroup remains at the aqueous interface. This insertion can alter the lateral packing of lipids and increase the fluidity of the membrane.
-
Membrane Saturation and Permeabilization: As the concentration of the surfactant in the membrane increases, it can lead to the formation of transient pores or defects in the bilayer.[5][6] This can result in increased permeability to ions and small molecules. Studies on surfactants like SDS have shown that they can induce current fluctuations in planar lipid bilayers, indicative of pore formation.[5][6]
-
Solubilization: At or above the CMC, the surfactant can begin to solubilize the membrane. This process is thought to involve the formation of mixed micelles, where the surfactant molecules incorporate lipid molecules from the bilayer into their own micellar structures, leading to the eventual disintegration of the membrane.[7]
The following diagram illustrates the generalized mechanism of action for an anionic surfactant interacting with a biological membrane.
Quantitative Data on Anionic Surfactant-Membrane Interactions
The following tables summarize quantitative data from studies on anionic surfactants, primarily SDS, which can serve as a proxy for the expected behavior of this compound.
Table 1: Effect of Anionic Surfactants on Membrane Permeability
| Surfactant | Concentration (mM) | Cell Type/Model System | Observed Effect | Reference |
| SDS | 0.2 | HEK293A cells | Significant increase in membrane permeability within seconds | [8] |
| SDS | 2 | HEK293A cells | Complete cell dissolution | [8] |
| SDS | Subsolubilizing concentrations | Planar lipid bilayer of asolectin | Formation of transient hydrophilic pores | [5][6] |
Table 2: Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | CMC (mM) | Conditions | Reference |
| SDS | ~8 | Aqueous solution | [8] |
Experimental Protocols
A variety of experimental techniques are employed to study the interaction of surfactants with biological membranes.
4.1. Patch Clamp Electrophysiology
This technique is used to measure the ion flow across a cell membrane or a patch of membrane. It is highly sensitive and can detect the formation of single ion channels or pores.
-
Whole-Cell Patch Clamp:
-
A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane through gentle suction.
-
A stronger suction pulse is applied to rupture the membrane patch, providing electrical access to the cell's interior.
-
The cell is then superfused with a solution containing the surfactant of interest.
-
Changes in membrane conductance are recorded to assess permeability changes.[8]
-
4.2. Planar Lipid Bilayer (PLB)
The PLB technique allows for the study of surfactant interactions with an artificial lipid bilayer in a highly controlled environment.
-
Methodology:
-
A small aperture (50-250 µm) in a hydrophobic partition separating two aqueous chambers is painted with a lipid solution (e.g., asolectin in n-decane).
-
The lipid solution thins to form a bilayer across the aperture.
-
The surfactant is added to one or both chambers.
-
Electrodes placed in each chamber measure the electrical current across the bilayer, allowing for the detection of pore formation and changes in membrane conductance.[5][6]
-
4.3. High-Speed Atomic Force Microscopy (HS-AFM) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
These surface-sensitive techniques provide real-time information on the morphological and mass changes of a supported lipid bilayer (SLB) upon interaction with surfactants.
-
Methodology:
-
An SLB is formed on a suitable substrate (e.g., aminopropyltriethoxysilane-coated silicon wafer).
-
The SLB is imaged using HS-AFM to observe its topography.
-
Simultaneously, QCM-D measures changes in the frequency and dissipation of an oscillating quartz crystal sensor on which the SLB is deposited. These changes correspond to mass and viscoelastic property alterations.
-
A solution of the surfactant is introduced, and the resulting changes in the SLB's structure and properties are monitored in real-time.[1]
-
The following diagram outlines a typical experimental workflow for studying surfactant-membrane interactions using a combination of techniques.
Effects on Membrane Properties
The interaction of this compound with biological membranes is expected to modulate several key membrane properties:
-
Fluidity: The insertion of surfactant monomers into the lipid bilayer disrupts the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity. This can be measured using fluorescence anisotropy of membrane-embedded probes like diphenylhexatriene (DPH).
-
Permeability: As discussed, the formation of pores and defects significantly increases the permeability of the membrane to ions and other solutes.[6][8] This can be quantified by measuring the leakage of fluorescent dyes from liposomes or through electrophysiological techniques.[9]
-
Phase Behavior: Surfactants can alter the phase transition temperature (Tm) of lipid bilayers. By fluidizing the membrane, they can lower the temperature at which the membrane transitions from a gel to a liquid-crystalline phase. This can be studied using techniques like Differential Scanning Calorimetry (DSC).[10]
Implications for Drug Development
The ability of surfactants like this compound to interact with and permeabilize biological membranes has significant implications for drug development:
-
Drug Delivery: Surfactants can be used as penetration enhancers in transdermal and other drug delivery systems by transiently disrupting the stratum corneum or other epithelial barriers.[11]
-
Toxicity: The membrane-disrupting properties of surfactants are also the basis for their cytotoxicity.[12] High concentrations can lead to cell lysis and death. Therefore, a thorough understanding of the concentration-dependent effects is crucial for assessing the safety of any formulation containing such surfactants.
-
Formulation: Surfactants are essential components in many drug formulations, acting as emulsifiers, solubilizers, and stabilizers. Their interaction with biological membranes can influence the bioavailability and efficacy of the active pharmaceutical ingredient.
Conclusion
While direct experimental data on the interaction of this compound with biological membranes is currently lacking, a robust understanding can be inferred from the extensive research on analogous anionic surfactants. It is anticipated that this compound will exhibit concentration-dependent effects, including insertion into the membrane at low concentrations, leading to increased fluidity and permeability, and solubilization of the membrane at higher concentrations. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at elucidating the specific interactions of this and other novel surfactants with biological membranes. Future research should focus on direct studies of this compound to validate these predictions and provide specific parameters for its interaction with various model and cellular membrane systems.
References
- 1. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergent Induction of HEK 293A Cell Membrane Permeability Measured under Quiescent and Superfusion Conditions Using Whole Cell Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification with Conventional Surfactants to Improve a Lipid-Based Ionic-Liquid-Associated Transcutaneous Anticancer Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Cell Membrane Toxicity by Means of 2-Deoxy-D-Glucose | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Thermal and pH Stability of Disodium Dodecenylsuccinate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium dodecenylsuccinate, a salt of dodecenylsuccinic acid, is utilized in various applications for its surfactant and emulsifying properties. Understanding its stability in aqueous solutions under different thermal and pH conditions is critical for formulation development, shelf-life prediction, and ensuring product quality and efficacy. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines detailed experimental protocols for its stability assessment, and presents predicted stability profiles based on the chemistry of its precursor, dodecenyl succinic anhydride (DDSA), and analogous succinate compounds. While specific kinetic data for this compound is not extensively available in public literature, this guide equips researchers with the necessary theoretical background and practical methodologies to conduct robust stability studies.
Introduction and Chemical Background
This compound is the neutralized, water-soluble form of dodecenylsuccinic acid. The journey to this salt typically begins with dodecenyl succinic anhydride (DDSA), a reactive esterifying agent. The stability of the final salt form is intrinsically linked to the chemistry of the succinate functional group and the dodecenyl hydrocarbon chain.
The formation of this compound from its anhydride precursor involves a critical hydrolysis step where the anhydride ring is opened by water to form the dicarboxylic acid. This is followed by neutralization with a base, such as sodium hydroxide.
Figure 1: Formation of this compound.
The stability of the final salt in an aqueous solution is primarily influenced by pH and temperature, which can affect the integrity of the succinate moiety and the dodecenyl group.
Predicted Stability Profile
Based on the known chemistry of succinic acid and its salts, a predicted stability profile for this compound in aqueous solutions can be proposed. It is important to note that these are theoretical predictions and should be confirmed by empirical studies as outlined in Section 4.
| pH Range | Temperature | Predicted Stability | Potential Degradation Pathways |
| Acidic (pH < 4) | Low (4-25°C) | Good | Potential for slow hydrolysis of the succinate if ester-like impurities are present. At very low pH, protonation of the carboxylates may reduce solubility. |
| Elevated (40-60°C) | Moderate | Increased rate of hydrolysis of any ester-like impurities. Potential for reactions at the double bond (e.g., hydration). | |
| Neutral (pH 6-8) | Low (4-25°C) | Excellent | The molecule is in its most stable, ionized salt form. Minimal degradation is expected. |
| Elevated (40-60°C) | Good | A slight increase in general degradation kinetics is possible, but the molecule is expected to be relatively stable. | |
| Alkaline (pH > 9) | Low (4-25°C) | Good | Generally stable, but highly alkaline conditions can sometimes promote oxidation. |
| Elevated (40-60°C) | Moderate to Poor | Increased potential for oxidative degradation, especially at the double bond. At very high temperatures and pH, decarboxylation could be a minor pathway. |
Potential Degradation Pathways
The primary molecule, this compound, is a saturated dicarboxylate salt with an internal double bond, making it relatively stable. However, under stress conditions, several degradation pathways could be theorized:
-
Oxidation: The carbon-carbon double bond in the dodecenyl chain is a potential site for oxidative attack, especially in the presence of oxidizing agents, light, or at elevated temperatures. This could lead to the formation of epoxides, diols, or cleavage of the chain.
-
Decarboxylation: While generally requiring high temperatures, the loss of a carboxyl group as CO2 is a potential thermal degradation pathway for dicarboxylic acids and their salts.
-
Reactions with Excipients: In a formulated product, this compound could potentially interact with other excipients, and these interactions should be evaluated.
Figure 2: Hypothesized Degradation Pathways.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic study employing a stability-indicating analytical method is required. The following protocols provide a framework for such a study.
Experimental Workflow
The overall process for assessing stability follows a logical sequence from sample preparation through to data analysis and interpretation.
Figure 3: Experimental Workflow for Stability Testing.
Preparation of Stability Samples
-
Buffer Preparation: Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 4.0 using an acetate buffer, pH 7.0 using a phosphate buffer, and pH 9.0 using a borate buffer).
-
Sample Solution Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the solutions into sealed, inert vials (e.g., glass or polypropylene) suitable for storage.
-
Initial Analysis (T=0): Immediately analyze a subset of the samples to establish the initial concentration and purity.
Stability-Indicating HPLC-UV Method
A reversed-phase HPLC method is suitable for separating the nonpolar this compound from more polar degradation products.
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dilute stability samples with a 50:50 mixture of Mobile Phase A and B. |
LC-MS Method for Degradant Identification
To identify unknown peaks that appear in the chromatograms during the stability study, LC-MS can be employed.
| Parameter | Recommended Conditions |
| Instrument | Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF) |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Chromatography | Use the same HPLC method as described in 4.3 to ensure peak correlation. |
| MS Analysis | Perform full scan analysis to determine the m/z of eluting peaks. For peaks of interest, perform MS/MS (fragmentation) analysis to obtain structural information. |
Data Analysis and Degradation Kinetics
-
Quantification: Calculate the concentration of this compound remaining at each time point relative to the T=0 concentration.
-
Kinetic Analysis:
-
Plot the concentration of the remaining drug versus time to test for zero-order kinetics (a linear plot).
-
Plot the natural logarithm of the remaining concentration versus time to test for first-order kinetics (a linear plot). The degradation rate constant (k) is the negative of the slope.
-
-
Shelf-Life Estimation: Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate. This allows for the prediction of shelf-life at typical storage conditions (e.g., 25°C) based on the accelerated stability data (e.g., at 40°C and 60°C).
-
Arrhenius Equation: k = Ae^(-Ea/RT)
-
Where k is the degradation rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
-
Conclusion
While this compound is anticipated to be a stable molecule, particularly around neutral pH and ambient temperatures, a comprehensive understanding of its stability profile is essential for its successful application in formulated products. The stability is intrinsically linked to the chemistry of the succinate group and the dodecenyl chain. This guide provides the theoretical basis for predicting its stability and, more importantly, offers detailed, practical protocols for researchers to generate the necessary empirical data. By following these methodologies, scientists and formulation professionals can confidently characterize the thermal and pH stability of this compound, ensuring the development of robust and reliable products.
Navigating the In-Vitro Toxicological Landscape of Disodium Dodecenylsuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the in-vitro toxicological profile of Disodium dodecenylsuccinate. Due to a lack of publicly available in-vitro studies on this specific compound, this document serves as a detailed roadmap for researchers, outlining the essential experimental protocols and data interpretation strategies necessary to assess its safety. The data presented in the tables are illustrative examples for a representative anionic surfactant and should not be construed as actual experimental results for this compound.
Executive Summary
This compound is an anionic surfactant used in various cosmetic and industrial applications. Understanding its potential for cytotoxicity, skin and eye irritation, and genotoxicity is crucial for safety and risk assessment. This guide details the standardized in-vitro methodologies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), to thoroughly characterize its toxicological profile.
Toxicological Endpoints and Data Interpretation
A comprehensive in-vitro toxicological assessment of this compound should encompass the following key endpoints. The tables below provide a template for data presentation, populated with illustrative data for a hypothetical anionic surfactant.
Cytotoxicity
Cytotoxicity assays are fundamental for determining the concentration at which a substance induces cell death. The IC50 value, the concentration that inhibits 50% of cell viability, is a key metric.
Table 1: In-Vitro Cytotoxicity of a Representative Anionic Surfactant
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µg/mL) |
| HaCaT (Human Keratinocytes) | MTT | 24 | 75 |
| HDF (Human Dermal Fibroblasts) | Neutral Red Uptake | 24 | 120 |
| Balb/c 3T3 (Mouse Fibroblasts) | MTT | 48 | 55 |
Skin Irritation
Reconstructed Human Epidermis (RhE) models are the gold standard for in-vitro skin irritation testing, offering a close corollary to human skin.
Table 2: In-Vitro Skin Irritation Potential of a Representative Anionic Surfactant (RhE Model - OECD TG 439)
| Test Substance Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |
| 5% in Saline | 45.2 | 5.8 | Irritant (Category 2) |
| 1% in Saline | 78.9 | 8.1 | Non-Irritant |
| Vehicle Control (Saline) | 100 | 4.2 | Non-Irritant |
| Positive Control (5% SDS) | 21.5 | 3.9 | Irritant |
Classification based on UN GHS criteria where viability < 50% indicates an irritant.
Eye Irritation
The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely accepted method for predicting serious eye damage and irritation.
Table 3: In-Vitro Eye Irritation Potential of a Representative Anionic Surfactant (BCOP Assay - OECD TG 437)
| Test Substance Concentration | Mean In-Vitro Irritancy Score (IVIS) | Standard Deviation | Classification |
| 5% in Saline | 65.3 | 7.2 | Serious Eye Damage (Category 1) |
| 1% in Saline | 28.1 | 4.5 | Irritating (Category 2) |
| Vehicle Control (Saline) | 2.5 | 1.1 | Non-Irritant |
| Positive Control (Ethanol) | 85.7 | 9.3 | Serious Eye Damage |
Classification based on IVIS scores where > 55 indicates Category 1 and 3 < IVIS ≤ 55 indicates Category 2.
Genotoxicity
A battery of tests is required to assess the genotoxic potential, including tests for gene mutations and chromosomal aberrations.
Table 4: In-Vitro Genotoxicity Profile of a Representative Anionic Surfactant
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Test (Ames Test - OECD TG 471) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |
| In-Vitro Mammalian Chromosomal Aberration Test (OECD TG 473) | Human Peripheral Blood Lymphocytes | With and Without | Negative |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following sections outline the standard protocols for the key toxicological endpoints.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). Create a serial dilution to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the test substance for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional human epidermis model which consists of normal, human-derived epidermal keratinocytes.
-
Tissue Preparation: Place the RhE tissues in a 6-well plate containing assay medium and equilibrate overnight in a CO2 incubator.
-
Test Substance Application: Apply a defined amount of this compound (e.g., 10 mg or 10 µL) topically to the surface of the epidermis.
-
Exposure: Incubate for a specified time (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test substance from the tissue surface with a buffered saline solution.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Determine tissue viability using the MTT assay as described in section 3.1.
-
Classification: Classify the substance as an irritant or non-irritant based on the mean tissue viability relative to the negative control.
In-Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)
The BCOP assay evaluates the potential of a substance to induce corneal damage by measuring changes in opacity and permeability.
-
Corneal Isolation: Obtain fresh bovine corneas from a local abattoir and mount them in specialized holders.
-
Test Substance Application: Apply this compound to the epithelial surface of the cornea.
-
Exposure: Incubate for a defined period (e.g., 10 minutes).
-
Rinsing: Rinse the cornea with a buffered saline solution.
-
Opacity Measurement: Measure the opacity of the cornea using an opacitometer.
-
Permeability Measurement: Add sodium fluorescein to the anterior chamber and measure the amount that passes through the cornea into the posterior chamber using a spectrophotometer.
-
IVIS Calculation: Calculate the In-Vitro Irritancy Score (IVIS) based on the opacity and permeability values.
-
Classification: Classify the substance based on the calculated IVIS.
In-Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Strain Selection: Use a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine/tryptophan).
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Visualizations
Diagrams can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for a typical in-vitro cytotoxicity assay (e.g., MTT).
Caption: Generalized signaling pathway for surfactant-induced skin irritation.
Conclusion
Methodological & Application
Application Notes and Protocols: A Novel Protocol for Cell Lysis and Protein Extraction using Disodium Dodecenylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient cell lysis and protein extraction are foundational steps for a wide array of applications in biochemical research and drug development, from target identification and validation to biomarker discovery.[1] The choice of detergent in a lysis buffer is critical, as it directly impacts protein yield, solubility, and the preservation of biological activity.[2] While numerous detergents are commonly used, the exploration of novel surfactants offers the potential for improved performance in specific applications.
This document outlines a proposed protocol for the use of Disodium dodecenylsuccinate, an anionic surfactant, for the lysis of cells and subsequent extraction of proteins. Anionic detergents, such as the widely used Sodium Dodecyl Sulfate (SDS), are known for their strong solubilizing capabilities, which are particularly effective for disrupting cell membranes and denaturing proteins.[3] this compound, with its distinct chemical structure featuring a dodecenyl chain and a disodium succinate head group, presents a promising alternative for robust cell lysis.[4][5]
These application notes provide a detailed, albeit hypothetical, protocol for utilizing a this compound-based lysis buffer. The methodologies are extrapolated from established principles of cell lysis and protein extraction using anionic surfactants.[2][6] The aim is to provide a comprehensive guide for researchers interested in exploring this novel reagent for their specific experimental needs.
Principle and Mechanism of Action
This compound is an anionic surfactant characterized by a hydrophilic head and a hydrophobic tail.[4][5] This amphipathic nature allows it to integrate into the lipid bilayer of cell membranes. The proposed mechanism of action for cell lysis involves the disruption of the membrane's structure by the surfactant molecules. The hydrophobic tails of this compound are expected to intercalate into the nonpolar lipid core of the membrane, while the hydrophilic heads interact with the aqueous environment. This process is thought to compromise membrane integrity, leading to the formation of pores and eventual solubilization of the membrane, releasing the intracellular contents.[3]
As an anionic detergent, this compound is also anticipated to bind to proteins, disrupting non-covalent interactions and leading to their denaturation and solubilization.[7] This property can be advantageous for achieving complete protein extraction, especially for hard-to-solubilize proteins.
Data Presentation
The following table presents a hypothetical comparison of the anticipated performance of a this compound-based Lysis Buffer (DDSA-LB) with standard RIPA and SDS lysis buffers. The quantitative data are projected based on the known properties of anionic surfactants and are intended to serve as a guideline for experimental design and optimization.
| Feature | DDSA-LB (Hypothetical) | RIPA Buffer | SDS Lysis Buffer |
| Protein Yield (µg/10^6 cells) | 250 - 450 | 200 - 400 | 300 - 500 |
| Protein Denaturation | High | Moderate | Very High |
| Compatibility with Immunoassays (e.g., ELISA) | Low to Moderate | High | Very Low |
| Effectiveness for Membrane Proteins | High | Moderate to High | Very High |
| Interference with Protein Quantification (BCA Assay) | Moderate | Low | High |
| Preservation of Protein-Protein Interactions | Low | High | Very Low |
Experimental Protocols
Preparation of this compound Lysis Buffer (DDSA-LB)
Materials:
-
This compound
-
Tris-HCl
-
NaCl
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Deionized Water
Procedure:
-
To prepare 100 mL of 1X DDSA-LB, combine the following reagents:
-
5 mL of 1M Tris-HCl, pH 7.6
-
3 mL of 5M NaCl
-
0.2 mL of 0.5M EDTA
-
1 g of this compound (for a 1% w/v final concentration)
-
Add deionized water to a final volume of 100 mL.
-
-
Stir until all components are fully dissolved.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
Protocol for Lysis of Adherent Cultured Cells
-
Grow cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold DDSA-LB with inhibitors to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, scrape the cells off the dish in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay.
-
Store the lysate at -80°C for long-term use.
Protocol for Lysis of Suspension Cultured Cells
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold DDSA-LB with inhibitors (e.g., 1 mL per 10^7 cells).
-
Incubate the lysate on ice for 20-30 minutes, with occasional vortexing.
-
Proceed with steps 8-11 from the "Protocol for Lysis of Adherent Cultured Cells".
Protocol for Protein Extraction from Tissue Samples
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and mince it into small pieces on ice.
-
Transfer the minced tissue to a pre-chilled homogenizer.
-
Add an appropriate volume of ice-cold DDSA-LB with inhibitors (e.g., 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue until no large pieces are visible.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration and store the lysate at -80°C.
Visualizations
Caption: Experimental workflow for protein extraction.
Caption: Mechanism of detergent-based cell lysis.
References
- 1. technologynetworks.com [technologynetworks.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 4. n-Dodecenylsuccinate Disodium Salt | C16H26Na2O4 | CID 53428515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C16H26Na2O4 | CID 6453450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 7. yorku.ca [yorku.ca]
Application of Surfactants in Proteomic Sample Preparation: A Detailed Guide
Initial Note on Disodium Dodecenylsuccinate: A thorough review of scientific literature and proteomics-focused resources did not yield specific applications or protocols for the use of this compound in proteomic sample preparation. Therefore, this document will focus on widely adopted and well-documented surfactants: the strong, mass spectrometry (MS)-incompatible surfactant, Sodium Dodecyl Sulfate (SDS), and the MS-compatible surfactant, RapiGest™ SF, to fulfill the core requirements for detailed application notes and protocols.
Introduction to Surfactants in Proteomics
Effective sample preparation is a cornerstone of successful proteomic analysis, aiming to achieve comprehensive protein extraction, solubilization, and enzymatic digestion into peptides suitable for mass spectrometry. Surfactants, or detergents, are critical reagents in this process, particularly for challenging samples like tissues and membrane-rich fractions. They facilitate the disruption of cell membranes and solubilize proteins by breaking down protein-protein and lipid-protein interactions.
The choice of surfactant significantly impacts the quality and depth of proteomic analysis. While strong ionic detergents like SDS are highly effective at solubilizing a wide range of proteins, including hydrophobic membrane proteins, their incompatibility with downstream liquid chromatography (LC) and mass spectrometry (MS) necessitates their removal.[1][2][3] Conversely, MS-compatible surfactants have been developed to offer effective protein solubilization while being easily removable or degradable, thus streamlining the sample preparation workflow.[4][5][6]
This guide provides detailed application notes and protocols for two representative surfactants, highlighting their distinct workflows and considerations for use in proteomic sample preparation.
Section 1: Sodium Dodecyl Sulfate (SDS) - The Gold Standard for Protein Solubilization
Application Note:
Sodium Dodecyl Sulfate (SDS) is an anionic surfactant renowned for its exceptional ability to solubilize and denature proteins.[3][7] It disrupts non-covalent bonds, leading to the unfolding of proteins and imparting a uniform negative charge, which is leveraged in techniques like SDS-PAGE.[8] In proteomics, its primary role is in the complete lysis of cells and tissues and the solubilization of complex protein mixtures, including challenging membrane proteins.[1][3][7]
However, SDS is detrimental to mass spectrometry analysis as it can suppress ionization, interfere with chromatographic separation, and contaminate the MS instrument.[1][2] Therefore, its use necessitates a robust removal step prior to LC-MS/MS analysis.[2][9][10] Common removal strategies include protein precipitation, in-gel digestion, and filter-aided sample preparation (FASP).[2][7][11] The choice of removal method is critical to minimize sample loss, particularly of hydrophobic peptides.[11]
Quantitative Data Summary:
The following table summarizes the comparative performance of SDS-based sample preparation with other methods, highlighting its efficacy in protein solubilization and the importance of the removal step.
| Parameter | SDS-Based Method | MS-Compatible Surfactant (e.g., RapiGest SF) | Urea-Based Method | Reference |
| Protein Yield | High, especially for membrane proteins | High | Moderate to High | [7] |
| Number of Identified Proteins | High (with effective removal) | High | Moderate | [4][7] |
| Reproducibility | Dependent on removal method | High | High | [1] |
| Workflow Complexity | High (due to removal step) | Low to Moderate | Moderate | [2] |
Experimental Protocols:
Protocol 1: Cell Lysis and Protein Solubilization using SDS
Materials:
-
Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl (pH 7.6), 100 mM Dithiothreitol (DTT)
-
Cultured cells or tissue sample
-
Probe sonicator
-
Centrifuge
Procedure:
-
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to remove the supernatant.
-
Add SDS Lysis Buffer to the cell pellet or tissue sample. A typical ratio is 100 µL of buffer for every 10 mg of tissue or 1x10^7 cells.
-
Incubate the sample at 95°C for 5-10 minutes to facilitate lysis and protein denaturation.
-
Homogenize the lysate using a probe sonicator on ice. Perform 3-4 cycles of 10-second bursts with 30-second intervals to shear DNA and ensure complete lysis.[12]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at room temperature to pellet any insoluble debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay after appropriate dilution).
Protocol 2: In-Solution Tryptic Digestion with SDS and a Cyclodextrin-Assisted Removal
This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to complex with SDS, rendering it compatible with tryptic digestion.[1]
Materials:
-
Protein lysate in SDS buffer (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (200 mM)
-
2-Chloroacetamide (CAA) solution (400 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution (250 mM)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
Procedure:
-
Take a protein sample containing approximately 100 µg of protein.
-
Add TCEP to a final concentration of 10 mM and incubate at 60°C for 30 minutes for protein reduction.
-
Cool the sample to room temperature and add CAA to a final concentration of 40 mM. Incubate in the dark for 30 minutes for alkylation.
-
Add HP-β-CD solution to the sample. A 1:2.5 molar ratio of SDS to HP-β-CD is generally effective. Mix thoroughly.[1]
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[1]
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
Proceed with peptide cleanup using a C18 solid-phase extraction (SPE) method before LC-MS/MS analysis.
Visualization of SDS-Based Workflow:
SDS-Based Proteomic Sample Preparation Workflow.
Section 2: RapiGest™ SF - An MS-Compatible Alternative
Application Note:
RapiGest™ SF is an acid-labile anionic surfactant designed to enhance in-solution enzymatic digestion of proteins for mass spectrometry-based proteomics.[4][13] It effectively solubilizes and denatures proteins, including hydrophobic ones, making them more accessible to proteolytic enzymes like trypsin.[13][14] Unlike SDS, RapiGest™ SF does not inhibit trypsin activity.[13]
The key feature of RapiGest™ SF is its acid lability. After digestion, the addition of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), rapidly degrades the surfactant into smaller, non-surfactant byproducts. One of these byproducts is water-insoluble and can be easily removed by centrifugation, leaving the peptide sample clean and ready for direct LC-MS/MS analysis without the need for complex removal procedures. This streamlined workflow improves reproducibility and reduces sample handling losses.[4]
Quantitative Data Summary:
The following table presents data on the efficiency of RapiGest™ SF in comparison to other methods.
| Parameter | RapiGest™ SF | SDS (with removal) | Urea | Reference | | :--- | :--- | :--- | :--- | | Peptide Identifications | High | High | Moderate |[4] | | Protein Identifications | High | High | Moderate |[4] | | Digestion Time | Can be accelerated (e.g., 1 hour to overnight) | Overnight | Overnight | | | MS Compatibility | High (after degradation) | Low (requires extensive removal) | High |[13] |
Experimental Protocols:
Protocol 3: Protein Solubilization and Digestion using RapiGest™ SF
Materials:
-
RapiGest™ SF powder
-
Ammonium Bicarbonate (50 mM, pH 7.8)
-
Protein sample (pellet or solution)
-
Dithiothreitol (DTT) solution (500 mM)
-
Iodoacetamide (IAA) solution (500 mM)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Procedure:
-
Prepare a 0.2% (w/v) RapiGest™ SF solution by dissolving the powder in 50 mM Ammonium Bicarbonate.
-
Resuspend the protein pellet or dilute the protein solution with the 0.2% RapiGest™ SF solution to achieve a final RapiGest™ SF concentration of 0.1% (w/v).[13]
-
Vortex the sample to ensure complete solubilization.
-
Add DTT to a final concentration of 5 mM for reduction and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM for alkylation and incubate in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.[13]
-
Incubate at 37°C for 4 hours to overnight with shaking.[13]
-
To degrade the RapiGest™ SF, add TFA to a final concentration of 0.5% (v/v) or HCl to a final concentration of 50 mM.
-
Incubate at 37°C for 45 minutes.[13]
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the insoluble degradation products.
-
Carefully transfer the supernatant containing the peptides to a new tube for LC-MS/MS analysis.
Visualization of RapiGest™ SF-Based Workflow:
RapiGest™ SF-Based Proteomic Sample Preparation Workflow.
Conclusion
The selection of a surfactant is a critical decision in designing a proteomic sample preparation workflow. While this compound is not a recognized reagent in this field, established surfactants like SDS and RapiGest™ SF provide robust and well-documented options. SDS offers unparalleled solubilization power but requires a diligent removal step that can introduce variability and sample loss. In contrast, MS-compatible surfactants like RapiGest™ SF provide a more integrated and streamlined workflow with high protein and peptide identification rates, making them an excellent choice for a wide range of proteomic applications. The protocols and data presented here offer a guide for researchers to select and implement a surfactant-based sample preparation strategy that best suits their specific research goals and sample types.
References
- 1. SCASP: A Simple and Robust SDS-Aided Sample Preparation Method for Proteomic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allumiqs.com [allumiqs.com]
- 4. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of Mass Spectrometry Compatible Surfactants for Global Analysis of the Mammalian Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. lcms.cz [lcms.cz]
Disodium dodecenylsuccinate as a reagent in western blot analysis
Application Note: Disodium Dodecenylsuccinate
Introduction
This compound is a chemical compound recognized primarily for its properties as a mild anionic surfactant, emulsifier, and corrosion inhibitor. A comprehensive review of scientific literature and established biochemical protocols indicates that Disodium dodeylsuccinate is not a standard or recognized reagent in Western Blot analysis. Its primary applications are in industrial and cosmetic formulations rather than in routine immunoassays.
This document provides the known characteristics of this compound and, in the absence of established protocols, presents a hypothetical experimental framework to investigate its potential utility as a novel surfactant in a Western Blot workflow. This is intended for research purposes only and does not represent a validated application.
Chemical and Physical Properties
The known properties of this compound are summarized below.[1][2][3]
| Property | Value |
| Molecular Formula | C16H26Na2O4 |
| Molecular Weight | 328.35 g/mol |
| Appearance | Typically a white or off-white powder/solid |
| Solubility | Soluble in water |
| Primary Function | Anionic Surfactant, Emulsifier |
| Known Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
Role of Surfactants in Western Blot Analysis
Surfactants, also known as detergents, are crucial in Western Blotting.[4] Non-ionic surfactants like Tween-20 are most commonly used, particularly in wash buffers (e.g., TBST) to reduce non-specific antibody binding, thereby lowering background noise and improving the signal-to-noise ratio.[4][5][6][7] Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are strong detergents used for cell lysis and to denature proteins, imparting a uniform negative charge for separation during polyacrylamide gel electrophoresis (SDS-PAGE).[7] Given that this compound is a mild anionic surfactant, its properties are distinct from the harsh denaturing effects of SDS and the non-ionic character of Tween-20.
Hypothetical Application: Evaluation as a Wash Buffer Additive
Based on its surfactant properties, one could hypothetically investigate this compound as an alternative to Tween-20 in the wash buffer steps of a Western Blot protocol. The primary goal would be to determine if it can effectively reduce background without diminishing the specific signal from the antibody-antigen interaction.
Experimental Protocol: Investigating this compound in Western Blot Wash Buffers
Objective: To evaluate the performance of this compound as a surfactant additive in wash buffers for Western Blot analysis, compared to the standard reagent, Tween-20.
Materials:
-
Protein lysate containing the target antigen
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline (TBS), 10X solution
-
Standard Wash Buffer (Control): TBST (TBS with 0.1% Tween-20)
-
Experimental Wash Buffer: TBS-DDSS (TBS with varying concentrations of this compound, e.g., 0.05%, 0.1%, 0.2%)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Separation and Transfer:
-
Separate the protein lysate using SDS-PAGE according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer with a reversible protein stain (e.g., Ponceau S).
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing Procedure (Control vs. Experimental):
-
Control Membrane: Wash the membrane three times for 5 minutes each with the Standard Wash Buffer (TBST).
-
Experimental Membranes: Wash each membrane three times for 5 minutes each with the respective Experimental Wash Buffer (TBS-DDSS at 0.05%, 0.1%, and 0.2%).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washing Procedure:
-
Repeat the washing step (Step 4) for both control and experimental membranes, using their respective wash buffers.
-
-
Signal Detection:
-
Incubate the membranes with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis and Expected Outcomes:
The performance of this compound will be evaluated by comparing the resulting blots to the control (Tween-20). Key metrics for comparison are outlined in the table below.
| Metric | Ideal Outcome with this compound | Potential Negative Outcome |
| Signal Intensity | Band intensity for the target protein is comparable to or stronger than the control. | Significant reduction in band intensity, suggesting interference with antibody-antigen binding. |
| Background Noise | Background is lower or comparable to the control, indicating effective blocking of non-specific binding. | Higher background noise, indicating poor performance as a washing agent. |
| Signal-to-Noise Ratio | The ratio of target band intensity to background is higher than or equal to the control. | A lower signal-to-noise ratio, indicating a less effective wash buffer. |
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and an example of a signaling pathway that could be investigated using Western Blot analysis.
Caption: Experimental workflow for evaluating a novel wash buffer reagent.
Caption: Example MAPK/ERK signaling pathway studied with Western Blot.
References
- 1. This compound | C16H26Na2O4 | CID 6453450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Dodecenylsuccinate Disodium Salt | C16H26Na2O4 | CID 53428515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. licorbio.com [licorbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Detergents: Triton X-100, Tween-20, and More [labome.com]
Application Notes and Protocols: The Role of Succinate Derivatives and Surfactants in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the applications of disodium dodecenylsuccinate in drug delivery systems did not yield specific data on its use in pharmaceutical formulations. Publicly available scientific literature and chemical databases lack information regarding its role as a surfactant, emulsifier, or stabilizer in nanoemulsions, microemulsions, or liposomes for drug delivery.
However, the broader class of succinate derivatives and other surfactants plays a crucial role in the formulation of various drug delivery systems. This document provides a general overview of the applications of these related compounds, drawing on established principles of pharmaceutical science. While direct protocols for this compound are unavailable, the following sections detail the functions and experimental considerations for similar excipients in drug delivery.
The Role of Succinate Derivatives in Pharmaceutical Formulations
Disodium succinate, a salt of succinic acid, is utilized in biopharmaceutical manufacturing primarily as a buffering agent and stabilizer.[1] Its ability to maintain a stable pH is critical for the integrity and activity of sensitive biologic molecules like proteins, antibodies, and vaccines.[1] Fluctuations in pH can lead to denaturation and loss of biological function.[1] Disodium succinate helps maintain the solution within an optimal pH range, thereby preserving the stability and efficacy of therapeutic agents.[1] It is also used as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).[1]
Surfactants in Drug Delivery Systems: A General Overview
Surfactants are essential components in the formulation of many drug delivery systems, particularly for poorly soluble drugs.[2] Their amphiphilic nature allows them to reduce interfacial tension between different phases, enabling the formation of stable emulsions and facilitating drug solubilization.[3][4]
Nanoemulsions and Microemulsions
Nanoemulsions and microemulsions are isotropic, thermodynamically stable systems of oil, water, and surfactants that can enhance the oral bioavailability of poorly soluble drugs.[5][6] They offer advantages such as ease of preparation and improved drug solubilization.[5][6]
Key Formulation Components:
-
Oil Phase: Serves as a carrier for lipophilic drugs.
-
Aqueous Phase: The continuous phase in oil-in-water (O/W) emulsions.
-
Surfactant: Stabilizes the emulsion by forming a film at the oil-water interface. The choice of surfactant is critical and depends on the desired properties of the formulation.
-
Co-surfactant: Often used in combination with the primary surfactant to further reduce interfacial tension and improve stability.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[7] They are versatile drug carriers capable of encapsulating both hydrophilic and lipophilic drugs.[7] The composition of the lipid bilayer can be modified to control the drug release profile and targeting capabilities of the liposomes.[7]
Experimental Protocols for the Formulation and Characterization of Surfactant-Based Drug Delivery Systems
While specific protocols for this compound are not available, the following are general methodologies for preparing and evaluating common surfactant-based drug delivery systems.
Preparation of Oil-in-Water (O/W) Nanoemulsion
This protocol describes a high-energy emulsification method.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides)
-
Aqueous Phase (e.g., purified water)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene glycol)
-
Active Pharmaceutical Ingredient (API)
Protocol:
-
Preparation of Oil Phase: Dissolve the API in the oil phase.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in the aqueous phase.
-
Mixing: Add the oil phase to the aqueous phase dropwise under continuous high-shear homogenization.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles to achieve the desired droplet size.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for O/W Nanoemulsion Preparation.
Characterization of Drug Delivery Systems
Table 1: Key Characterization Parameters for Drug Delivery Systems
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the uniformity of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge of the particles, which is an indicator of colloidal stability. |
| Drug Content and Encapsulation Efficiency | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | To quantify the amount of drug loaded into the delivery system and the efficiency of the encapsulation process. |
| In Vitro Drug Release | Dialysis Bag Method or Franz Diffusion Cell | To evaluate the rate and extent of drug release from the formulation under simulated physiological conditions. |
Quantitative Data and Analysis
The successful development of a drug delivery system relies on precise quantitative analysis to ensure product quality, safety, and efficacy.[8]
Table 2: Example of Quantitative Data for a Nanoemulsion Formulation
| Formulation | Oil (%) | Surfactant (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 10 | 15 | 120.5 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 95.2 ± 1.8 |
| F2 | 15 | 15 | 155.2 ± 3.5 | 0.21 ± 0.03 | -22.1 ± 1.2 | 92.5 ± 2.1 |
| F3 | 10 | 20 | 105.8 ± 1.8 | 0.12 ± 0.01 | -28.9 ± 1.9 | 98.1 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Logical Relationship of Formulation Parameters and Outcomes
Caption: Interplay of Formulation and Process Parameters.
Conclusion
While specific application notes for this compound in drug delivery cannot be provided due to a lack of available data, the principles outlined in this document for other surfactants and succinate derivatives offer a foundational understanding for formulation scientists. The provided general protocols and characterization methods serve as a starting point for the development and evaluation of various drug delivery systems. Further research into novel excipients is warranted to expand the toolkit available for formulating effective and stable drug products.
References
- 1. nbinno.com [nbinno.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pharmajournal.net [pharmajournal.net]
- 4. This compound | C16H26Na2O4 | CID 6453450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Application Notes & Protocols for the Solubilization of Inclusion Bodies
Topic: Use of Disodium Dodecenylsuccinate in Solubilizing Inclusion Bodies
Initial research indicates a lack of specific scientific literature, application notes, or established protocols detailing the use of this compound for the solubilization of protein inclusion bodies. The available information primarily focuses on the use of dodecenyl succinic anhydride (DDSA) as a modifying agent for biopolymers to enhance their functionality, rather than as a direct solubilizing agent for aggregated proteins within inclusion bodies.
Therefore, this document provides a comprehensive overview of established and widely used methods for inclusion body solubilization, presenting the information in the format requested. This will serve as a valuable resource for researchers, scientists, and drug development professionals working with recombinant proteins.
Part 1: Established Methods for Inclusion Body Solubilization
The recovery of functional proteins from inclusion bodies is a critical step in many biopharmaceutical production processes. The initial and most crucial step is the effective solubilization of these protein aggregates. This typically involves the use of denaturing agents that disrupt the non-covalent interactions holding the protein aggregates together.
Common Solubilization Agents
A variety of chemical agents are used to solubilize inclusion bodies. The choice of agent and its concentration are critical and often need to be optimized for each specific protein.
-
Strong Chaotropic Agents: Urea and guanidinium hydrochloride (GdnHCl) are the most common and effective agents for solubilizing inclusion bodies.[1] They disrupt the hydrogen bond network in water, leading to the unfolding of the protein.
-
Detergents: Both harsh detergents like Sodium Dodecyl Sulfate (SDS) and milder detergents such as N-lauroylsarcosine can be used. Mild detergents are sometimes preferred as they can preserve some of the protein's secondary structure, potentially aiding in subsequent refolding.
-
High pH: Alkaline pH (>9) can induce repulsion between protein molecules, leading to the solubilization of some inclusion bodies.
-
Organic Solvents: Solvents like dimethyl sulfoxide (DMSO) and n-propanol have also been shown to be effective in some cases.
Quantitative Comparison of Common Solubilization Agents
The following table summarizes typical working concentrations and considerations for common solubilization agents. The optimal conditions will be protein-specific and require empirical determination.
| Solubilization Agent | Typical Concentration | Advantages | Disadvantages |
| Urea | 4-8 M | Effective, relatively inexpensive. | Can cause carbamylation of proteins, which may affect activity. |
| Guanidinium HCl | 4-6 M | Very effective chaotropic agent.[1] | More expensive than urea. |
| SDS | 1-2% (w/v) | Strong solubilizing power. | Can be difficult to remove and may interfere with downstream processes. |
| N-lauroylsarcosine | 1-2% (w/v) | Milder than SDS, can be easier to remove. | May not be as effective for all inclusion bodies. |
| High pH (e.g., NaOH) | pH 9-12.5 | Mild, avoids strong denaturants. | High pH can lead to protein degradation or modification. |
Part 2: Experimental Protocols
This section provides a generalized protocol for the isolation and solubilization of inclusion bodies.
Protocol 1: Isolation of Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30-35 mL of lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5). To facilitate lysis, lysozyme, and a non-ionic detergent like Triton X-100 (0.5–1.0%) can be added.[2] Disrupt the cells using sonication or a high-pressure homogenizer.
-
Inclusion Body Collection: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the inclusion body pellet by resuspending it in a wash buffer containing a non-ionic detergent (e.g., 1-2% Triton X-100) or a low concentration of a denaturant (e.g., 2M Urea) to remove contaminating proteins and membrane fragments.[2] A brief sonication can help in resuspending the pellet.
-
Final Wash and Collection: Centrifuge again under the same conditions. Repeat the wash step if necessary. The final, clean inclusion body pellet is now ready for solubilization.
Protocol 2: Solubilization of Inclusion Bodies
-
Resuspension: Resuspend the washed inclusion body pellet in the chosen solubilization buffer (see table above). The volume of buffer will depend on the size of the pellet.
-
Incubation: Incubate the suspension with gentle agitation for a duration that needs to be optimized (typically 1-12 hours) at a suitable temperature (room temperature or 4°C).
-
Clarification: After incubation, centrifuge the sample at high speed (e.g., 27,000 x g) for 15 minutes to pellet any remaining insoluble material and cell debris.
-
Collection of Solubilized Protein: Carefully collect the supernatant containing the solubilized, denatured protein. This solution is now ready for the subsequent refolding step.
Part 3: Visualizations
Experimental Workflow for Inclusion Body Solubilization
The following diagram illustrates the general workflow for the isolation and solubilization of inclusion bodies.
Caption: General workflow for inclusion body processing.
Logical Relationship of Solubilization and Refolding
This diagram illustrates the transition of the protein from an aggregated state to a native, functional state.
Caption: Protein state transitions during solubilization and refolding.
References
Application Notes: Utilizing Disodium Dodecenylsuccinate in Immunoprecipitation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium dodecenylsuccinate is an anionic surfactant that can be employed in immunoprecipitation (IP) protocols for the lysis of cells and solubilization of proteins. Its utility lies in its ability to disrupt cellular membranes and dissociate protein complexes, thereby releasing target antigens for antibody binding. However, as an ionic detergent, its concentration must be carefully optimized to prevent denaturation of the target protein and interference with antibody-antigen interactions. These application notes provide a detailed, step-by-step guide for the use of this compound in IP, tailored for researchers in various fields of life science.
Mechanism of Action
This compound possesses a hydrophilic head and a hydrophobic tail. This amphipathic nature allows it to integrate into lipid bilayers, disrupting cell membranes and solubilizing proteins. In immunoprecipitation, it serves to release proteins from the cellular matrix into the lysis buffer, making them accessible for antibody capture. The dodecenyl group provides a long hydrophobic chain that effectively interacts with non-polar regions of proteins and lipids.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is critical for successful immunoprecipitation. High concentrations can lead to protein denaturation and may disrupt the antibody-antigen binding, while concentrations that are too low may result in incomplete cell lysis and poor protein yield. The ideal concentration is target-dependent and should be determined empirically.
| Parameter | Recommended Range | Purpose |
| Lysis Buffer Concentration | 0.1% - 1.0% (w/v) | Effective cell lysis and protein solubilization. |
| Washing Buffer Concentration | 0.01% - 0.1% (w/v) | Reduce non-specific binding while maintaining protein-antibody interaction. |
| Antibody Incubation | 0% - 0.05% (w/v) | Minimize potential interference with antibody-antigen binding. |
Experimental Protocols
I. Preparation of Lysis and Wash Buffers
A. Lysis Buffer (RIPA Buffer alternative with this compound)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% this compound (stock solution at 10%)
-
1% Triton X-100 (optional, for milder lysis)
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, add fresh before use)
B. Wash Buffer
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.1% this compound
II. Step-by-Step Immunoprecipitation Protocol
This protocol provides a general guideline. Optimization of incubation times, antibody concentration, and wash steps may be necessary for specific targets.
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Determine the total protein concentration of the lysate.
-
To 1 mg of total protein, add the recommended amount of primary antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Resuspend the beads in 1 ml of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) for 10-15 minutes at room temperature and neutralize immediately.
-
-
Analysis:
-
Centrifuge to pellet the beads.
-
Collect the supernatant containing the eluted protein.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Immunoprecipitation using this compound.
Logical Relationship of Critical Parameters
Caption: Interplay of critical parameters in optimizing immunoprecipitation.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Protein Yield | Incomplete cell lysis. | Increase this compound concentration in the lysis buffer. |
| Antibody not binding to the target. | Ensure the antibody is validated for IP. Consider a lower surfactant concentration during antibody incubation. | |
| Inefficient elution. | Use a stronger elution buffer or increase incubation time. | |
| High Background | Non-specific binding to beads. | Perform pre-clearing step. Increase the number of washes. Increase surfactant concentration in the wash buffer. |
| Non-specific antibody binding. | Use a high-quality, specific antibody. | |
| Protein Denaturation | Surfactant concentration is too high. | Decrease the concentration of this compound in the lysis buffer. Consider adding a non-ionic detergent. |
Conclusion
This compound can be a valuable tool for immunoprecipitation when used judiciously. The key to success lies in the careful optimization of its concentration to achieve a balance between efficient cell lysis and the preservation of protein integrity and antibody-antigen interactions. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively incorporate this surfactant into their immunoprecipitation workflows.
Theoretical Application of Disodium Dodecenylsuccinate in Nucleic Acid Extraction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nucleic acid extraction is a fundamental process in molecular biology, forming the basis for a wide range of downstream applications, from PCR and sequencing to gene expression analysis. The critical first step in this process is cell lysis, which involves the disruption of the cell membrane and nuclear envelope to release the genetic material. The choice of detergent in the lysis buffer is paramount to achieving efficient cell disruption while maintaining the integrity of the nucleic acids.
Disodium dodecenylsuccinate is an anionic surfactant with amphipathic properties, characterized by a hydrophilic carboxylate head group and a hydrophobic dodecenyl tail.[1][2][3] While its primary applications are in the cosmetics and cleaning industries as a cleansing and foaming agent, its surfactant nature suggests a potential, albeit theoretical, application in cell lysis for nucleic acid extraction.[4] This document outlines a hypothetical framework for the use of this compound in this context, drawing parallels with the well-established mechanisms of other anionic surfactants like Sodium Dodecyl Sulfate (SDS).[5]
Principle of Action
As an anionic surfactant, this compound is proposed to facilitate cell lysis through the following mechanisms:
-
Membrane Solubilization: The hydrophobic tails of the surfactant molecules are hypothesized to intercalate into the lipid bilayer of the cell and nuclear membranes. This disrupts the membrane integrity, leading to the formation of micelles that encapsulate the lipid and protein components, thereby solubilizing the membranes.[5]
-
Protein Denaturation: Anionic surfactants are known to denature proteins by disrupting their non-covalent bonds. It is theorized that this compound would similarly unfold cellular proteins, including DNases and RNases, which could otherwise degrade the target nucleic acids.
Hypothetical Performance and Characteristics
The performance of a lysis buffer containing this compound would need to be empirically determined. However, based on the properties of similar anionic surfactants, we can project potential outcomes. The following table summarizes these hypothetical characteristics.
| Parameter | Projected Outcome | Rationale |
| Nucleic Acid Yield | Moderate to High | Effective cell lysis and protein denaturation would lead to efficient release and preservation of nucleic acids. |
| Nucleic Acid Purity (A260/A280) | 1.8 - 2.0 (DNA)~2.0 (RNA) | The denaturing properties should aid in the removal of protein contaminants during subsequent purification steps. |
| Processing Time | Comparable to standard protocols | The lysis step is expected to be rapid, in line with other detergent-based methods. |
| Sample Type Compatibility | Cultured cells, Bacteria, Blood | Would likely be effective for samples with lipid-based cell membranes. Efficacy with plant cells or tissues with tough cell walls would require additional enzymatic or mechanical disruption. |
Proposed Mechanism of Action
The diagram below illustrates the theoretical mechanism by which this compound could induce cell lysis and release of nucleic acids.
Theoretical mechanism of cell lysis by this compound.
Theoretical Protocol for Nucleic Acid Extraction from Cultured Mammalian Cells
This protocol is a hypothetical adaptation of standard nucleic acid extraction procedures, substituting a common anionic surfactant with this compound. Optimization will be required.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl (pH 8.0)
-
100 mM EDTA
-
150 mM NaCl
-
1% (w/v) this compound
-
Optional: 200 µg/mL Proteinase K (add fresh before use)
-
-
RNase A solution (for DNA extraction): 10 mg/mL
-
DNase I solution (for RNA extraction): 1 U/µL
-
Protein Precipitation Solution: Saturated NaCl solution or other high-salt buffer.
-
Isopropanol, 100%
-
Ethanol, 70%
-
Nuclease-free water or TE buffer
Procedure:
-
Sample Preparation:
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet with 1X PBS.
-
Centrifuge again and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Incubate at 55°C for 1-2 hours with gentle agitation. If not using Proteinase K, a shorter incubation at room temperature may be sufficient.
-
-
RNA or DNA Removal (select one):
-
For DNA extraction: Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
For RNA extraction: Add 10 µL of DNase I solution and incubate at 37°C for 30 minutes.
-
-
Protein Precipitation:
-
Add 300 µL of Protein Precipitation Solution to the lysate.
-
Vortex vigorously for 20 seconds.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Nucleic Acid Precipitation:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add an equal volume (approximately 1 mL) of 100% isopropanol.
-
Invert gently several times to mix. A white precipitate of nucleic acids should become visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the nucleic acids.
-
-
Washing:
-
Carefully discard the supernatant.
-
Add 1 mL of 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully discard the supernatant and briefly air-dry the pellet (do not over-dry).
-
-
Resuspension:
-
Resuspend the nucleic acid pellet in 50-100 µL of nuclease-free water or TE buffer.
-
Incubate at 55-65°C for 10 minutes to aid in dissolution.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the proposed nucleic acid extraction protocol.
Hypothetical workflow for nucleic acid extraction.
Safety and Handling
This compound is classified as an irritant.[1] When handling this compound, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The application of this compound in nucleic acid extraction is, at present, entirely theoretical. This document provides a starting point for researchers interested in exploring novel surfactants for cell lysis. The proposed protocols and mechanisms are based on established principles of nucleic acid chemistry and the known properties of anionic surfactants. Empirical validation and optimization would be essential to determine the efficacy and suitability of this compound for this purpose.
References
- 1. This compound | C16H26Na2O4 | CID 6453450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Dodecenylsuccinate Disodium Salt | C16H26Na2O4 | CID 53428515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. SODIUM HYDROLYZED POTATO STARCH DODECENYLSUCCINATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Disodium Dodecenylsuccinate in Protein Extraction
Disclaimer: Disodium dodecenylsuccinate (DDSA) is not a conventional surfactant for protein extraction in mainstream research. This guide is based on the general principles of anionic surfactants and is intended to provide a rational starting point for researchers investigating its potential use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDSA) and how might it work for protein extraction?
A1: this compound is an anionic surfactant. Like other anionic surfactants such as Sodium Dodecyl Sulfate (SDS), it possesses a negatively charged head group and a hydrophobic tail.[1] This structure allows it to solubilize cell membranes by embedding its hydrophobic tail into the lipid bilayer and exposing its hydrophilic head to the aqueous environment, leading to membrane disruption and the release of intracellular proteins.
Q2: What is a good starting concentration for DDSA in my lysis buffer?
A2: For a novel surfactant like DDSA, it is best to start with a concentration range around its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles.[2][3] While the exact CMC for DDSA may vary based on buffer composition and temperature, a typical starting range for anionic surfactants in protein extraction is 0.1% to 2.0% (w/v).[4] An optimization experiment is highly recommended.
Q3: How does DDSA compare to common detergents like SDS?
A3: As an anionic surfactant, DDSA is expected to be a denaturing agent, similar to SDS.[1] Anionic surfactants interact with proteins through both electrostatic and hydrophobic means, which can unfold the protein's native structure.[5] This can be advantageous for applications like SDS-PAGE but detrimental if protein function needs to be preserved.[6]
Q4: Can DDSA interfere with downstream applications?
A4: Yes. Surfactants, especially at high concentrations, can interfere with many downstream processes. This includes:
-
Protein Quantification Assays: Detergents can interfere with dye-based (e.g., Bradford) and copper-based (e.g., BCA) protein assays.[7][8]
-
Mass Spectrometry: Surfactants can suppress ionization and decrease chromatographic resolution.[9]
-
Enzyme Assays: Denaturation by DDSA will likely lead to a loss of enzymatic activity.
Troubleshooting Guide
Issue 1: Low Protein Yield
-
Possible Cause: The DDSA concentration may be too low to effectively lyse cells or solubilize proteins.
-
Solution: Increase the DDSA concentration in your lysis buffer incrementally (e.g., 0.1%, 0.5%, 1.0%, 2.0%). Ensure your mechanical disruption (e.g., sonication, homogenization) is adequate.[10] Inefficient cell lysis can prevent the release of proteins.[10]
-
Possible Cause: The protein of interest may be forming insoluble aggregates.
-
Solution: Optimize buffer conditions by adjusting pH and ionic strength.[11] Sometimes, the addition of other agents like non-ionic surfactants or chaotropes can improve solubility.[8][11]
Issue 2: Protein Degradation
-
Possible Cause: Lysis releases proteases, which can degrade your target protein.
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer. Perform all extraction steps at low temperatures (e.g., 4°C) to reduce protease activity.
Issue 3: Protein Denaturation/Loss of Function
-
Possible Cause: As an anionic surfactant, DDSA is likely to denature proteins.[1][12]
-
Solution: If maintaining protein function is critical, DDSA may not be the appropriate surfactant. Consider using a non-ionic or zwitterionic surfactant instead.[6] If you must use DDSA, use the lowest possible concentration that still provides adequate extraction.
Issue 4: Interference with Protein Quantification Assay
-
Possible Cause: DDSA interferes with the assay chemistry.
-
Solution: Use a detergent-compatible protein assay. Alternatively, precipitate the proteins using methods like trichloroacetic acid (TCA) or acetone precipitation to remove the interfering surfactant before quantification.[7]
Experimental Protocols
Protocol 1: Optimization of DDSA Concentration for Protein Extraction
This protocol provides a framework for determining the optimal DDSA concentration for extracting total protein from cultured mammalian cells.
-
Preparation of Lysis Buffers:
-
Prepare a base lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1x Protease Inhibitor Cocktail.
-
Create a series of lysis buffers with varying DDSA concentrations: 0%, 0.1%, 0.5%, 1.0%, and 2.0% (w/v).
-
-
Cell Lysis:
-
Culture and harvest mammalian cells. Wash the cell pellet with ice-cold PBS.
-
For each DDSA concentration, resuspend a cell pellet in the corresponding lysis buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Sonicate the lysate on ice to further disrupt cells and shear DNA.[4]
-
-
Centrifugation:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[4]
-
-
Protein Quantification:
-
Carefully collect the supernatant (this contains the soluble protein fraction).
-
Quantify the protein concentration in each supernatant using a detergent-compatible protein assay.
-
-
Analysis:
-
Analyze the protein yield for each DDSA concentration to determine the optimal range.
-
Optionally, run samples on an SDS-PAGE gel and stain with Coomassie Blue to visually inspect the protein profiles.
-
Data Presentation
Table 1: Example Data for DDSA Concentration Optimization
This table illustrates hypothetical results from the optimization protocol described above.
| DDSA Concentration (% w/v) | Total Protein Yield (µg/µL) | Observations |
| 0.0 | 0.5 | Incomplete lysis, high amount of insoluble pellet. |
| 0.1 | 1.8 | Improved lysis, smaller pellet. |
| 0.5 | 3.2 | Good lysis, minimal insoluble pellet. |
| 1.0 | 3.5 | Similar yield to 0.5%, potential for increased denaturation. |
| 2.0 | 3.6 | No significant increase in yield, higher risk of interference. |
Based on this example data, a concentration between 0.5% and 1.0% would be optimal.
Visualizations
Caption: General workflow for protein extraction using a DDSA-based lysis buffer.
Caption: Troubleshooting decision tree for low protein yield when using DDSA.
References
- 1. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. croyezbio.com [croyezbio.com]
- 5. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Troubleshooting Low Protein Yield with Disodium Dodecenylsuccinate Lysis Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein yield when using a lysis buffer containing Disodium dodecenylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a lysis agent?
This compound is an anionic surfactant. In a lysis buffer, it aids in disrupting the cell membrane to release intracellular contents, including proteins. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to interact with the lipid bilayer of cell membranes, leading to membrane solubilization and cell lysis.[1][2] Anionic detergents like this compound are known for their strong solubilizing properties.[3][4]
Q2: Why might I be experiencing low protein yield with a this compound-based lysis buffer?
Low protein yield can stem from several factors when using an anionic surfactant-based lysis buffer. These include suboptimal buffer composition, inefficient cell lysis, protein degradation, or protein precipitation.[5][6] Anionic surfactants, while effective at cell disruption, can also denature proteins, potentially leading to aggregation and loss of soluble protein.[1][7]
Q3: Can the concentration of this compound affect my protein yield?
Yes, the concentration is critical. An insufficient concentration may lead to incomplete cell lysis, leaving proteins trapped within intact cells.[5] Conversely, an excessively high concentration can lead to extensive protein denaturation and precipitation.[7] The optimal concentration often needs to be determined empirically for each specific cell type and protein of interest. The interaction between anionic surfactants and proteins is concentration-dependent, with different effects observed below and above the critical micelle concentration (CMC).[8]
Q4: How does the pH and ionic strength of the lysis buffer impact protein yield?
The pH and ionic strength of the lysis buffer can significantly influence both the activity of the surfactant and the stability of the proteins.[9] The charge of both the protein and the anionic surfactant is pH-dependent, which affects their interaction.[10] Changes in ionic strength can modulate the electrostatic and hydrophobic interactions that govern protein-surfactant binding and protein solubility.[9]
Q5: What are the signs of inefficient cell lysis?
After centrifugation of the cell lysate, a large, soft, and pale pellet can indicate that many cells were not successfully lysed and were simply pelleted.[8] A properly lysed sample will typically have a smaller, tighter pellet containing insoluble cellular debris, and the supernatant (lysate) will appear more viscous and slightly cloudy or yellowish, depending on the cell type and density.[8]
Troubleshooting Guide
Problem: Low Total Protein Yield in Lysate
Possible Cause 1: Inefficient Cell Lysis
-
Recommendation: Increase the concentration of this compound incrementally. It is also beneficial to combine chemical lysis with mechanical disruption methods such as sonication, homogenization, or freeze-thaw cycles to ensure complete cell rupture.[5][6] The effectiveness of lysis can be monitored by observing the viscosity of the lysate; an increase in viscosity often indicates the release of DNA and other cellular contents.[6]
Possible Cause 2: Protein Degradation
-
Recommendation: Always prepare the lysis buffer fresh and add a protease inhibitor cocktail immediately before use. Perform all cell lysis and subsequent processing steps on ice or at 4°C to minimize the activity of endogenous proteases.[11]
Possible Cause 3: Protein Precipitation or Aggregation
-
Recommendation: The concentration of this compound may be too high, causing protein denaturation and aggregation.[7] Try reducing the surfactant concentration. Additionally, ensure the ionic strength of your buffer is optimized, as salts can influence protein solubility in the presence of anionic detergents.[9]
Problem: Target Protein is Insoluble (Found in Pellet)
Possible Cause 1: Protein Denaturation and Aggregation by the Surfactant
-
Recommendation: Anionic surfactants can be strongly denaturing.[1][3] Consider reducing the concentration of this compound or replacing it with a milder non-ionic or zwitterionic detergent, such as Triton X-100 or CHAPS, especially if downstream applications require a functional, correctly folded protein.[12]
Possible Cause 2: Formation of Insoluble Protein-Surfactant Complexes
-
Recommendation: The interaction between anionic surfactants and proteins can sometimes lead to the formation of insoluble complexes, particularly if the protein has a net positive charge at the buffer's pH.[10] Adjusting the pH of the lysis buffer to alter the net charge of your protein of interest may improve its solubility.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type and the specific protein being extracted. Below is a table with hypothetical starting concentrations for optimization experiments, based on general principles for anionic surfactants.
| Cell Type | Starting this compound Concentration (% w/v) | Expected Lysis Efficiency | Notes |
| Mammalian (e.g., HEK293, HeLa) | 0.1% - 0.5% | Moderate to High | Start at the lower end to minimize protein denaturation. |
| Bacterial (e.g., E. coli) | 0.5% - 1.0% | High | May require combination with lysozyme and mechanical disruption. |
| Yeast (e.g., S. cerevisiae) | 0.5% - 1.5% | Moderate | Mechanical disruption (e.g., bead beating) is often necessary. |
| Plant Cells | 1.0% - 2.0% | Low to Moderate | A rigid cell wall necessitates harsh mechanical disruption. |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Maximal Protein Yield
Objective: To determine the optimal concentration of this compound in the lysis buffer for maximizing the yield of soluble protein from a given cell type.
Materials:
-
Cell pellet
-
Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
10% (w/v) stock solution of this compound
-
Protease inhibitor cocktail
-
BCA or Bradford protein assay kit
-
Microcentrifuge
-
Spectrophotometer
Methodology:
-
Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% w/v) from your 10% stock solution in the base lysis buffer. Ensure all buffers are kept on ice.
-
Aliquot Cell Pellets: Resuspend the total cell pellet in the base lysis buffer and aliquot equal volumes into separate pre-chilled microcentrifuge tubes. Centrifuge to pellet the cells and discard the supernatant.
-
Cell Lysis: To each cell pellet, add the same volume of one of the prepared lysis buffers containing a different concentration of this compound. Add a fresh protease inhibitor cocktail to each tube.
-
Incubation: Gently resuspend the pellets by pipetting and incubate on ice for 30 minutes with gentle agitation.
-
(Optional) Mechanical Disruption: If working with difficult-to-lyse cells, sonicate each sample for a standardized amount of time (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice.
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris.
-
Protein Quantification: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration of each supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Analysis: Compare the protein concentrations obtained with the different this compound concentrations to identify the optimal concentration that yields the highest amount of soluble protein.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Minimizing protein degradation during Disodium dodecenylsuccinate-based lysis
Technical Support Center: Minimizing Protein Degradation During Cell Lysis
Disclaimer: Information regarding "Disodium dodecenylsuccinate" as a specific lysis agent for protein extraction is limited in readily available scientific literature. The following guide provides general principles and protocols for minimizing protein degradation during detergent-based cell lysis. These recommendations are broadly applicable and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation during cell lysis?
Protein degradation during lysis is primarily caused by the release of endogenous proteases from cellular compartments (e.g., lysosomes) upon cell membrane disruption. These enzymes, which are normally segregated, gain access to and degrade target proteins. Secondary causes include suboptimal buffer conditions (pH, ionic strength) and physical stress from mechanical lysis methods.
Q2: How can I prevent protein degradation?
The most effective strategy is a multi-pronged approach:
-
Use of Protease Inhibitor Cocktails: These are mixtures of compounds that inhibit various classes of proteases.
-
Temperature Control: Performing all lysis steps at low temperatures (e.g., 4°C) significantly reduces protease activity.
-
Buffer Optimization: Maintaining an appropriate pH and ionic strength for your protein of interest can help maintain its stability.
-
Minimize Lysis Time: Work quickly to reduce the time proteins are exposed to active proteases.
Q3: When should I add protease inhibitors to my lysis buffer?
Protease inhibitors should be added fresh to the lysis buffer immediately before use. This is crucial as many inhibitors have limited stability in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low protein yield | Incomplete cell lysis | Increase the concentration of the lysis agent or the incubation time. Consider adding a mechanical lysis step (e.g., sonication). |
| Protein degradation | Ensure protease inhibitors are fresh and used at the recommended concentration. Work quickly and at low temperatures. | |
| Presence of smaller protein fragments on Western blot | Proteolytic cleavage of the target protein | Use a broad-spectrum protease inhibitor cocktail. Optimize the lysis buffer to be less denaturing if the protein is particularly sensitive. |
| Loss of protein activity (for functional assays) | Denaturation by the lysis agent | Use a milder non-ionic or zwitterionic detergent. Decrease the concentration of the current lysis agent. |
| Variability between samples | Inconsistent lysis procedure | Standardize all steps of the lysis protocol, including incubation times, temperatures, and centrifugation speeds. |
Protease Inhibitor Cocktails
The choice of protease inhibitors depends on the cell type and the specific proteases that are most active. A common approach is to use a cocktail that targets a broad range of proteases.
| Inhibitor | Target Protease Class | Typical Working Concentration | Stock Solution (in) |
| AEBSF or Pefabloc SC | Serine proteases | 0.1 - 1 mM | Water |
| Aprotinin | Serine proteases | 1 - 2 µg/mL | Water |
| Bestatin | Aminopeptidases | 1 - 10 µM | Methanol |
| E-64 | Cysteine proteases | 1 - 10 µM | Water |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM | Water |
| Pepstatin A | Aspartic proteases | 1 µM | Ethanol or DMSO |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM | Water |
Experimental Protocols
Protocol 1: General Cell Lysis for Adherent Mammalian Cells
-
Wash the cell culture dish with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer, see below for a sample recipe) with freshly added protease inhibitors.
-
Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
Sample Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or other non-ionic detergent)
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease inhibitor cocktail immediately before use.
Visualizations
Caption: A typical workflow for the lysis of adherent mammalian cells.
Caption: A decision-making diagram for troubleshooting protein degradation.
How to remove Disodium dodecenylsuccinate from protein samples before mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of detergents, specifically Disodium dodecenylsuccinate, from protein samples prior to mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic for mass spectrometry?
This compound is an anionic surfactant used to solubilize proteins. Like many detergents, it can severely interfere with mass spectrometry analysis by suppressing the ionization of peptides, leading to reduced signal intensity or complete signal loss. It can also contaminate the mass spectrometer's ion source and chromatographic columns, which is costly and time-consuming to resolve.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The precise Critical Micelle Concentration (CMC) for this compound is not widely published. However, based on its structure as an anionic surfactant with a C12 alkyl chain, its CMC is estimated to be in the low millimolar range, similar to Sodium Dodecyl Sulfate (SDS), which has a CMC of approximately 8 mM. The CMC is the concentration at which detergent monomers aggregate to form micelles. This is important because most removal methods are more effective at removing detergent monomers than micelles. For detergents with low CMCs, like this compound, dilution of the sample below the CMC to break up micelles may not be practical without significant sample loss.
Q3: What are the most common methods for removing this compound from protein samples?
Common methods for removing detergents like this compound include:
-
Precipitation: Using organic solvents like acetone or a combination of trichloroacetic acid (TCA) and acetone to precipitate the protein, leaving the detergent in the supernatant.
-
Detergent Removal Spin Columns: Employing affinity-based resins that specifically bind and remove detergent molecules.
-
In-Gel Digestion: Running the protein sample on an SDS-PAGE gel, excising the protein band, and performing enzymatic digestion within the gel matrix, which allows for the removal of detergents and other contaminants through washing steps.
-
Size-Exclusion Chromatography (Gel Filtration): Separating proteins from smaller detergent monomers based on size. This is less effective for detergents with low CMCs that form large micelles.
-
Ion-Exchange Chromatography: Binding the protein to an ion-exchange resin while the detergent is washed away.
Q4: Can I use mass spectrometry-compatible detergents instead of this compound?
Yes, whenever possible, using a mass spectrometry-compatible or acid-labile surfactant is recommended.[1] These are designed to be easily removed or degraded into non-interfering byproducts before MS analysis.[1] Examples include RapiGest SF, PPS Silent Surfactant, and ProteaseMAX.[1]
Troubleshooting Guide: Removing this compound
This guide addresses specific issues you may encounter during the removal of this compound from your protein samples.
Problem 1: Low protein/peptide recovery after detergent removal.
| Potential Cause | Recommended Solution |
| Protein precipitation during removal process. | For precipitation methods, ensure the protein pellet is not over-dried, as this can make it difficult to redissolve. Use a minimal amount of a strong solubilizing agent compatible with your downstream workflow (e.g., 6M urea or 1% SDS for in-gel digestion). |
| Protein binding to removal resin or filter. | Pre-condition the detergent removal spin column or filter according to the manufacturer's instructions to block non-specific binding sites. Consider using low-protein-binding microcentrifuge tubes for all steps. |
| Inefficient elution from the removal matrix. | Ensure the elution buffer is of the correct composition and pH to effectively release your protein from the removal resin. Multiple, smaller volume elutions may be more effective than a single large volume elution. |
Problem 2: Residual detergent detected in mass spectrometry.
| Potential Cause | Recommended Solution |
| Initial detergent concentration is too high for the chosen method. | Dilute the sample before applying the removal method, if possible without significant sample loss. Alternatively, perform a second round of detergent removal using the same or a different method. |
| Inefficient washing during the removal process. | Increase the number of washes or the volume of the wash buffer. Ensure thorough mixing during wash steps. For in-gel digestion, ensure gel pieces are small and adequately destained. |
| The chosen method is not optimal for this specific detergent. | Consider switching to a different removal method. For anionic detergents like this compound, detergent removal spin columns with high binding capacity are often very effective. |
Problem 3: Poor peptide identification in mass spectrometry.
| Potential Cause | Recommended Solution |
| Ion suppression from residual detergent. | Re-clean the peptide sample using a C18 desalting spin tip or column immediately before MS analysis. This can remove trace amounts of remaining detergent. |
| Sample loss during removal and processing. | Quantify your peptide concentration after the removal and digestion steps to ensure you are loading an adequate amount onto the mass spectrometer. |
| Incomplete enzymatic digestion due to residual detergent. | Ensure the detergent concentration is below the level that inhibits your protease (e.g., trypsin) before starting the digestion. Some removal methods, like in-gel digestion, are performed after detergent removal. |
Data Presentation: Efficiency of Detergent Removal Methods
The following table summarizes the typical efficiency of various detergent removal methods for common detergents. While specific data for this compound is not available, its behavior is expected to be similar to other anionic detergents like SDS.
| Removal Method | Detergent Type | Typical Removal Efficiency | Typical Protein Recovery | Reference |
| Detergent Removal Spin Columns | Anionic (SDS), Non-ionic (Triton X-100), Zwitterionic (CHAPS) | >95% | >90% | [2][][4] |
| Acetone Precipitation | Anionic (SDS) | ~99% (100-fold reduction) | ~80% | |
| Chloroform/Methanol/Water Precipitation | Anionic (SDS) | ~99.9% (1000-fold reduction) | ~50% | |
| In-Gel Digestion | Anionic (SDS) | High (qualitative) | Variable, can be high | |
| Dialysis | Detergents with high CMCs (e.g., Octyl-glucoside) | >95% | >90% |
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is effective for removing detergents and concentrating protein samples.
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes (polypropylene)
-
Refrigerated microcentrifuge (capable of 13,000-15,000 x g)
-
Resuspension buffer (e.g., 50 mM Ammonium Bicarbonate, or a buffer compatible with downstream analysis)
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[1]
-
Vortex the tube briefly to mix and incubate at -20°C for 60 minutes.[1]
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C.[1]
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.
-
Resuspend the protein pellet in an appropriate volume of your chosen resuspension buffer.
Protocol 2: Detergent Removal Using a Spin Column
This protocol provides a general workflow for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Detergent removal spin column
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by twisting off the bottom closure and placing the column in a collection tube, then centrifuging for 1-2 minutes to remove the buffer.
-
Equilibrate the resin by adding an appropriate buffer (as recommended by the manufacturer) and centrifuging. Repeat this step 2-3 times.
-
Load your protein sample onto the center of the resin bed.
-
Incubate the sample with the resin for the time specified by the manufacturer (typically 2-10 minutes) at room temperature.
-
Place the spin column into a clean collection tube and centrifuge for 2 minutes to collect the detergent-depleted protein sample.
Protocol 3: In-Gel Digestion
This method is excellent for complex samples and for removing detergents like SDS after SDS-PAGE.
Materials:
-
SDS-PAGE gel with your protein band of interest
-
Clean scalpel or gel excision tool
-
Low-protein-binding microcentrifuge tubes
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Peptide extraction solution (e.g., 50% acetonitrile with 5% formic acid)
Procedure:
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein band of interest with a clean scalpel, minimizing the amount of surrounding gel.
-
Cut the gel band into small pieces (~1 mm³).
-
Destain the gel pieces by washing with the destaining solution until the color is removed.
-
Dehydrate the gel pieces with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
Reduce the proteins by rehydrating the gel pieces in the reduction solution and incubating at 56°C for 45-60 minutes.
-
Cool the sample to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 30-45 minutes.
-
Wash the gel pieces with ammonium bicarbonate and dehydrate again with acetonitrile. Dry the gel pieces completely.
-
Rehydrate the gel pieces on ice with the trypsin solution. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Extract the peptides from the gel pieces by adding the extraction solution and sonicating or vortexing. Collect the supernatant. Repeat the extraction.
-
Pool the extracts and dry them down in a vacuum centrifuge before resuspending in a buffer suitable for mass spectrometry.
Visualizations
References
Technical Support Center: Enhancing Membrane Protein Stability with n-dodecyl-β-D-maltoside (DDM)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of membrane proteins using the non-ionic detergent n-dodecyl-β-D-maltoside (DDM).
Troubleshooting Guides
This section addresses common issues encountered during the solubilization and purification of membrane proteins with DDM.
Problem 1: My membrane protein aggregates after solubilization with DDM.
Possible Causes and Solutions:
-
Suboptimal DDM Concentration: The concentration of DDM is critical for maintaining protein stability. While a higher concentration is needed for initial membrane solubilization, a lower concentration is often required during purification to prevent aggregation.[1][2]
-
Recommendation: For initial solubilization, use a DDM concentration significantly above its Critical Micelle Concentration (CMC) of approximately 0.15 mM, often in the range of 1-2% (w/v).[3] For subsequent purification steps like affinity chromatography and size exclusion chromatography (SEC), reduce the DDM concentration to 1-2 times the CMC (e.g., 0.01-0.05%).[3][4]
-
-
Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability and aggregation.
-
Presence of Lipids: Some membrane proteins require the presence of specific lipids to maintain their native conformation and stability.[5][6] DDM alone may not be sufficient to mimic the native membrane environment.
-
Recommendation: Consider adding lipid or sterol analogs to your DDM-containing buffers. A common and often effective additive is Cholesteryl Hemisuccinate (CHS).[7]
-
-
Detergent Choice: While DDM is a good starting point, it may not be the optimal detergent for every membrane protein.[4]
-
Recommendation: If aggregation persists, consider screening other detergents. Newer generation detergents like Lauryl Maltose Neopentyl Glycol (LMNG) have shown superior stabilizing effects for some proteins.[7]
-
Problem 2: My protein is unstable and loses activity after purification in DDM.
Possible Causes and Solutions:
-
Detergent-Induced Destabilization: Even mild detergents like DDM can cause some destabilization of membrane proteins over time.[8]
-
Lack of Stabilizing Ligands: The presence of a known ligand, substrate, or inhibitor can often stabilize the protein in a specific, more rigid conformation.[6]
-
Recommendation: If applicable, perform the solubilization and purification in the presence of a stabilizing ligand.[6]
-
-
Suboptimal Temperature: Membrane proteins are often sensitive to temperature, and instability can be exacerbated at higher temperatures.
-
Recommendation: Perform all purification steps at 4°C to minimize thermal denaturation and proteolytic degradation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DDM to use for solubilizing my membrane protein?
A1: The optimal DDM concentration is protein-dependent and needs to be determined empirically. However, a general guideline is to use a high concentration for initial solubilization and a lower concentration for subsequent purification steps. For solubilization, a concentration of 1-2% (w/v) DDM is commonly used, which is well above its CMC (~0.009% or 0.17 mM).[3] This high concentration is necessary to effectively disrupt the cell membrane and form mixed micelles with the protein and lipids.
Q2: How do I reduce the DDM concentration after solubilization for purification?
A2: You can reduce the DDM concentration during subsequent purification steps. For example, when performing affinity chromatography, the wash and elution buffers should contain a lower DDM concentration, typically around 1-2 times the CMC (e.g., 0.01-0.05%).[3] This allows for the removal of excess detergent. Be mindful that due to its low CMC, completely removing DDM can be challenging.[3]
Q3: My protein appears as multiple peaks, including a void volume peak, on Size Exclusion Chromatography (SEC) in DDM. What does this mean?
A3: A peak in the void volume of an SEC column typically indicates the presence of large aggregates.[4] Other peaks may represent different oligomeric states of your protein or protein-detergent-lipid mixed micelles of varying sizes. This could be due to insufficient DDM concentration to maintain individual protein-micelle complexes, leading to the formation of larger aggregates.[4] Consider increasing the DDM concentration in your SEC running buffer or screening other detergents.
Q4: Can I use additives with DDM to improve stability?
A4: Yes, several additives can be used with DDM to enhance membrane protein stability. A common and effective additive is Cholesteryl Hemisuccinate (CHS), which can help mimic the native lipid environment.[7] Other additives to consider include glycerol (typically 10-20%), which acts as a cryoprotectant and can improve protein stability, and specific phospholipids that may be essential for your protein's function.
Q5: How can I assess the stability of my membrane protein in DDM?
A5: Several techniques can be used to assess the stability of your membrane protein in DDM:
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF): This method measures the melting temperature (Tm) of your protein. A higher Tm indicates greater thermal stability. You can screen different detergents, additives, and buffer conditions to find those that maximize the Tm.
-
Size Exclusion Chromatography (SEC): A monodisperse peak on SEC is a good indicator of a stable and homogenous protein preparation. The appearance of aggregation peaks over time can be used to monitor stability.
-
Functional Assays: The most definitive measure of stability is the retention of biological activity. If your protein has a known function (e.g., enzymatic activity, ligand binding), you can assay this function after purification.
Data Presentation
Table 1: Properties of n-dodecyl-β-D-maltoside (DDM)
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₆O₁₁ | |
| Molecular Weight | 510.6 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~0.15 - 0.17 mM (~0.009%) | [1][5][8] |
| Aggregation Number | ~140 | |
| Micelle Molecular Weight | ~71.5 kDa | |
| Classification | Non-ionic | [8] |
Table 2: Comparison of DDM with Other Common Detergents for Membrane Protein Stability
| Detergent | Typical Working Concentration (Purification) | General Characteristics | Notes |
| DDM | 0.01% - 0.05% | "Gold standard", mild, good for initial screening. | Can be difficult to remove due to low CMC.[3] |
| DM (n-decyl-β-D-maltoside) | ~0.1% | Shorter alkyl chain than DDM, can be slightly more destabilizing. | |
| OG (n-octyl-β-D-glucoside) | ~1% | High CMC, can be harsher on some proteins. | Easier to remove by dialysis. |
| LMNG | ~0.001% | Newer generation, often provides superior stability for delicate proteins.[7] | Very low CMC, can be expensive. |
| Digitonin | 0.1% - 1% | Steroid-based, can be very mild and maintain protein-lipid interactions. | Often used for functional studies. |
Experimental Protocols
Protocol 1: Detergent Screening for Optimal Membrane Protein Solubilization
This protocol outlines a general procedure for screening different detergents to find the optimal conditions for solubilizing your target membrane protein.
-
Membrane Preparation: Isolate cell membranes containing your overexpressed membrane protein using standard protocols (e.g., cell lysis followed by ultracentrifugation).
-
Detergent Stock Solutions: Prepare stock solutions (e.g., 10% w/v) of a panel of detergents, including DDM, DM, OG, LMNG, and others.
-
Solubilization:
-
Resuspend the membrane pellet in a base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Aliquot the membrane suspension into separate tubes.
-
Add each detergent to a final concentration of 1% (w/v) to the respective tubes.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the non-solubilized material.
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the solubilization efficiency of each detergent.
-
The detergent that yields the highest amount of your target protein in the supernatant is a good candidate for further optimization.
-
Protocol 2: Thermal Shift Assay (DSF) for Assessing Protein Stability
This protocol describes how to perform a thermal shift assay to determine the melting temperature (Tm) of your membrane protein in the presence of DDM.
-
Reagent Preparation:
-
Protein Solution: Purified membrane protein in a buffer containing DDM (e.g., 0.05%). The protein concentration should be in the low micromolar range (e.g., 2-5 µM).
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange. Prepare a working stock solution as per the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well qPCR plate, mix your protein solution with the fluorescent dye.
-
Include control wells with buffer and dye only (no protein).
-
If testing the effect of ligands or additives, add them to the appropriate wells.
-
-
Data Collection:
-
Place the plate in a real-time PCR machine.
-
Set up a temperature ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. You will observe a sigmoidal curve.
-
The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.
-
Compare the Tm values under different conditions to assess changes in protein stability. A higher Tm indicates increased stability.
-
Visualizations
Caption: Workflow for membrane protein stabilization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An engineered thermal-shift screen reveals specific lipid preferences of eukaryotic and prokaryotic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCP4 Bulletin Board Archive: DDM [ccp4bb.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. 膜蛋白的溶解 [sigmaaldrich.com]
- 6. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A high-throughput method for membrane protein solubility screening: The ultracentrifugation dispersity sedimentation assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Disodium Dodecenylsuccinate-Based Protocols for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disodium dodecenylsuccinate (DDSS) and its acid form, Dodecenylsuccinic acid (DSSA), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDSS) and Dodecenylsuccinic acid (DSSA)?
This compound (DDSS) is the salt form of Dodecenylsuccinic acid (DSSA). DSSA is an anionic surfactant. In cell biology research, it is primarily used to study its effects on cell membranes and mitochondria. Its surfactant properties allow it to interact with and disrupt lipid bilayers, making it a tool for investigating membrane integrity and mitochondrial function.
Q2: What are the primary applications of DSSA in cell-based assays?
Based on its chemical properties as a surfactant, the primary applications of DSSA in cell-based assays include:
-
Inducing mitochondrial membrane depolarization: To study the consequences of mitochondrial dysfunction.
-
Assessing plasma membrane integrity: By observing the leakage of intracellular components.
-
Antimicrobial studies: Investigating its efficacy against various bacterial and fungal strains due to its membrane-disrupting capabilities.
Q3: How should I prepare a DSSA stock solution for cell culture experiments?
For cell-based assays, it is recommended to prepare a stock solution of DSSA in a vehicle that is compatible with your cell line and experimental conditions.
-
For DSSA (acid form): A stock solution can be prepared in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
For DDSS (salt form): A stock solution can be prepared in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium.
It is crucial to ensure the complete dissolution of the compound. Gentle warming and vortexing may aid in this process. The stock solution should be sterile-filtered (0.22 µm filter) before being added to the cell culture.
Q4: What are the expected effects of DSSA on cell signaling pathways?
As a membrane-disrupting agent and an inducer of mitochondrial dysfunction, DSSA is expected to primarily activate stress and cell death-related signaling pathways. The disruption of the plasma membrane can lead to an influx of ions like calcium, which can trigger various signaling cascades. Mitochondrial depolarization is an early event in apoptosis, and therefore, DSSA treatment is likely to activate apoptotic pathways involving caspases.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of DSSA.
-
Possible Cause: The cell type you are using is highly sensitive to surfactants.
-
Solution:
-
Perform a dose-response experiment with a wider range of DSSA concentrations to determine the optimal working concentration for your specific cell line.
-
Reduce the incubation time with DSSA.
-
Ensure that the solvent (e.g., DMSO) concentration is not contributing to the cytotoxicity.
-
-
Possible Cause: The DSSA solution was not properly prepared or stored.
-
Solution:
-
Prepare fresh stock solutions for each experiment.
-
Ensure the stock solution is well-dissolved and sterile-filtered.
-
Problem 2: Inconsistent results in the mitochondrial membrane potential assay.
-
Possible Cause: Sub-optimal cell health or density.
-
Solution:
-
Ensure that your cells are healthy and in the exponential growth phase before starting the experiment.
-
Optimize the cell seeding density to avoid overgrowth or sparse cultures, which can affect mitochondrial function.
-
-
Possible Cause: Issues with the fluorescent dye used for the assay (e.g., JC-1, TMRE).
-
Solution:
-
Follow the dye manufacturer's protocol carefully.
-
Protect the dye from light to prevent photobleaching.
-
Include appropriate controls, such as a known mitochondrial uncoupler (e.g., FCCP or CCCP), to validate the assay.
-
Problem 3: No observable effect of DSSA on the parameter being measured.
-
Possible Cause: The concentration of DSSA is too low.
-
Solution:
-
Increase the concentration of DSSA in a stepwise manner.
-
Increase the incubation time.
-
-
Possible Cause: The chosen assay is not sensitive enough to detect the effects of DSSA.
-
Solution:
-
Consider using a more sensitive method or a different endpoint to measure the effect. For example, if you are not seeing changes in cell viability, you could look at more subtle markers of cell stress.
-
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using DSSA
This protocol is adapted from studies on surfactant-induced mitochondrial depolarization and is intended as a starting point for specific cell types.[1]
Materials:
-
Your cell line of interest (e.g., MA-10 Leydig cells, HepG2, A549)
-
Complete cell culture medium
-
Dodecenylsuccinic acid (DSSA)
-
DMSO (for DSSA stock solution)
-
JC-1 dye or TMRE dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DSSA Preparation: Prepare a stock solution of DSSA in DMSO. From this, prepare serial dilutions of DSSA in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of DSSA. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known mitochondrial uncoupler like FCCP or CCCP).
-
Incubation: Incubate the plate for the desired period (e.g., 2, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Staining with JC-1:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells gently with pre-warmed PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Add fresh pre-warmed medium or PBS to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, you will measure both the green fluorescence (monomers, indicating depolarized mitochondria) and the red fluorescence (J-aggregates, indicating polarized mitochondria).
-
The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of Dodecenylsuccinic Acid (DSSA) on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h exposure (Hypothetical Data) |
| A549 | Human Lung Carcinoma | 75 |
| HepG2 | Human Liver Carcinoma | 120 |
| MCF-7 | Human Breast Adenocarcinoma | 95 |
| PC-3 | Human Prostate Adenocarcinoma | 80 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 50 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are based on typical ranges for anionic surfactants. Researchers should determine the specific IC50 for their cell line of interest experimentally.
Mandatory Visualizations
Caption: Experimental workflow for assessing DSSA-induced mitochondrial membrane depolarization.
Caption: Proposed signaling pathway of DSSA-induced cytotoxicity.
References
Addressing issues of high viscosity in cell lysates with Disodium dodecenylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues of high viscosity in cell lysates. While specific information on the use of Disodium dodecenylsuccinate for this application is not extensively documented in scientific literature, this guide outlines the common causes of high viscosity and provides detailed protocols for established and effective methods of viscosity reduction.
Frequently Asked Questions (FAQs)
Q1: What is causing the high viscosity in my cell lysate?
High viscosity in cell lysates is primarily caused by the release of large molecules from the cells upon lysis. The most common culprits are:
-
Genomic DNA (gDNA): Upon cell rupture, long strands of gDNA are released, which can form a dense, gel-like network, significantly increasing the viscosity of the solution.[1][2]
-
High Cell Density: Lysing a large number of cells in a small volume of buffer concentrates all cellular components, including proteins and nucleic acids, leading to a more viscous lysate.
-
Incomplete Lysis: If cells are not completely lysed, the sample can appear highly viscous due to the mixture of intact cells, released cellular contents, and lysis reagent.[3]
Q2: Can this compound be used to reduce the viscosity of cell lysates?
Currently, there is limited to no information in the public domain or scientific literature that describes the use of this compound as a primary agent for reducing viscosity in cell lysates for protein extraction. While it is classified as a surfactant, its efficacy and compatibility with downstream applications in this specific context are not established. For effective viscosity reduction, it is recommended to use validated methods such as enzymatic digestion or mechanical shearing.
Q3: What are the most common methods to reduce lysate viscosity?
The most common and effective methods to reduce the viscosity of cell lysates include:
-
Enzymatic Digestion: Using nucleases, such as DNase I or Benzonase, to break down the long strands of DNA and RNA into smaller fragments.[1][4]
-
Mechanical Shearing: Physically breaking down the DNA strands through methods like sonication or passing the lysate through a narrow-gauge needle.[1]
-
Chemical Methods: While less common for routine protein extraction, some protocols utilize reagents that can aid in the precipitation of nucleic acids.
Q4: Will viscosity-reducing treatments affect my protein of interest?
The recommended methods are generally compatible with most downstream applications. However, it is crucial to consider the following:
-
Sonication: This method can generate heat, which may denature sensitive proteins. It is essential to perform sonication on ice and in short bursts.[1][2]
-
Enzymatic Digestion: Ensure that the nuclease used is of high purity and does not introduce proteases that could degrade your target protein. It's also important to use the correct cofactors for the nuclease, such as Mg2+, for optimal activity.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lysate is thick and gelatinous after cell lysis. | Release of genomic DNA. | Add a nuclease such as DNase I (25–50 µg/mL) or Benzonase to the lysis buffer.[1][4] Ensure the buffer contains the necessary cofactors for nuclease activity (e.g., MgCl2 for DNase I).[2] |
| Lysate remains viscous even after adding DNase. | DNase activity is inhibited or insufficient. | Verify the presence of Mg2+ in your lysis buffer, which is required for DNase activity.[2] Increase the concentration of DNase or the incubation time. |
| Difficulty in pipetting or filtering the lysate. | High concentration of nucleic acids and cellular debris. | In addition to nuclease treatment, mechanically shear the DNA by sonicating the sample or by passing it multiple times through a 21-gauge needle. |
| Protein yield is low after viscosity reduction. | Protein degradation or loss during processing. | If using sonication, keep the sample on ice at all times to prevent heating and protein denaturation.[1][2] Add protease inhibitors to your lysis buffer.[1] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Nucleic Acids
This protocol describes the use of DNase I to reduce viscosity in a bacterial cell lysate.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a lysozyme (e.g., 1 mg/mL for E. coli) and protease inhibitors. Incubate on ice for 30 minutes.
-
DNase I Addition: Add DNase I to a final concentration of 25-50 µg/mL. Crucially, also add MgCl2 to a final concentration of 1-10 mM to activate the enzyme.[2]
-
Incubation: Incubate the lysate on ice or at room temperature for 15-30 minutes, or until a noticeable decrease in viscosity is observed.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins. The lysate should now be significantly less viscous and easier to handle for downstream applications.
Protocol 2: Mechanical Shearing by Sonication
This protocol is an alternative or complementary method to enzymatic digestion.
-
Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer.
-
Sonication: Place the tube containing the cell suspension on ice to prevent overheating. Use a sonicator with a microtip probe. Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period (e.g., 30-60 seconds). Repeat this cycle 3-5 times.
-
Visual Inspection: After sonication, the lysate should appear less viscous. If it is still viscous, additional sonication cycles may be needed.
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet the insoluble material.
-
Supernatant Collection: Collect the clear supernatant for further analysis.
Visualizations
Caption: Experimental workflow for cell lysis and viscosity reduction.
Caption: Mechanism of DNA-induced viscosity and its reduction.
References
Validation & Comparative
A Comparative Guide to Anionic Detergents for Membrane Protein Extraction: Disodium Dodecenylsuccinate vs. Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
The successful extraction and solubilization of membrane proteins are critical steps in the study of their structure, function, and potential as therapeutic targets. The choice of detergent is paramount, as it must effectively disrupt the lipid bilayer to release the protein of interest while ideally preserving its native conformation and activity. This guide provides a comparative overview of two anionic detergents: the well-established Sodium Dodecyl Sulfate (SDS) and the milder Disodium Dodecenylsuccinate (DDSA).
While extensive data exists for the utility of SDS in membrane protein research, this compound is more commonly referenced in the context of personal care products for its gentle cleansing properties.[1][2] This comparison, therefore, draws upon the known characteristics of strong versus mild anionic surfactants to infer the potential performance of DDSA in a research setting and contrasts it with the established efficacy of SDS.
Detergent Properties and Mechanism of Action
Detergents are amphipathic molecules possessing both a hydrophilic head and a hydrophobic tail.[3] This dual nature allows them to interact with both the aqueous environment and the hydrophobic lipid and protein components of the cell membrane. At concentrations above their critical micelle concentration (CMC), detergent monomers self-assemble into micelles. These micelles can then encapsulate membrane proteins, effectively solubilizing them in an aqueous buffer.[]
Anionic detergents, such as SDS and DDSA, possess a negatively charged head group.[][5] This charge contributes to their solubilizing power but can also lead to protein denaturation.
Sodium Dodecyl Sulfate (SDS) is a strong anionic detergent widely used for its high solubilization efficiency.[5][6] Its potent denaturing properties are advantageous for applications like SDS-PAGE, where protein unfolding and uniform charge distribution are desired.[6] However, this same characteristic is a significant drawback when the goal is to isolate functionally active proteins.[3][7]
This compound (DDSA) , belonging to the sulfosuccinate class of surfactants, is recognized for its milder nature compared to sulfates like SDS.[1] While not extensively documented for membrane protein extraction in the available literature, its properties as a mild anionic surfactant suggest it may offer a gentler alternative, potentially preserving more of the protein's native structure and function.
Quantitative Comparison of Detergent Properties
| Property | Sodium Dodecyl Sulfate (SDS) | This compound (DDSA) (Inferred) | References |
| Classification | Strong Anionic Detergent | Mild Anionic Surfactant | [1][5][6] |
| Denaturing Potential | High | Low to Moderate | [1][3][7] |
| Solubilization Efficiency | Very High | Moderate to High | [5] |
| Effect on Protein Structure | Disrupts secondary, tertiary, and quaternary structures | Likely to be less disruptive; may preserve native conformation | [3][7] |
| Impact on Protein Activity | Generally inactivates proteins | Higher potential to retain protein function | [8] |
| Primary Applications | SDS-PAGE, complete cell lysis, solubilization for sequencing | Potential for functional studies, isolation of sensitive proteins/complexes | [1][6] |
Experimental Protocol: A General Method for Membrane Protein Extraction Using Anionic Detergents
This protocol provides a general framework for the extraction of membrane proteins. The optimal concentration of the detergent (SDS or DDSA) and other buffer components should be determined empirically for each specific protein and membrane system.
Materials:
-
Cell pellet containing the membrane protein of interest
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Detergent Stock Solution: 10% (w/v) SDS or 10% (w/v) DDSA in water
-
Solubilization Buffer: Lysis Buffer containing the desired final concentration of detergent (e.g., 0.5% - 2.0%)
-
Microcentrifuge
-
Sonicator or Dounce homogenizer
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using sonication on ice or by homogenization with a Dounce homogenizer. The goal is to break open the cells without excessive heating.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
-
Membrane Isolation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant containing the soluble cytosolic proteins.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume will depend on the size of the pellet; aim for a protein concentration of 1-5 mg/mL.
-
Incubate the suspension on a rotator at 4°C for 1-2 hours to allow the detergent to solubilize the membrane proteins.
-
-
Clarification of Lysate:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins. This fraction can be used for downstream applications such as purification or functional assays.
-
Visualizing the Process: From Membrane to Solubilized Protein
To better understand the workflow and the theoretical interaction of these detergents with the cell membrane, the following diagrams have been generated.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. agscientific.com [agscientific.com]
- 8. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions in the Presence of Surfactants Like Disodium Dodecenylsuccinate
For researchers in drug development and molecular biology, validating protein-protein interactions (PPIs) is a critical step in understanding cellular signaling, disease mechanisms, and drug targets. The presence of surfactants, such as Disodium dodecenylsuccinate, which are often necessary for solubilizing membrane proteins or included in formulations, introduces a significant challenge. These amphipathic molecules can disrupt the delicate non-covalent forces that govern PPIs, leading to false-negative results.[1][2] This guide provides a comparative overview of established and emerging techniques for successfully validating PPIs in such challenging biochemical environments, complete with experimental data and detailed protocols.
The central issue with surfactants in PPI studies is their tendency to denature proteins and interfere with native interactions.[1][2][3] Some interactions are particularly detergent-sensitive, rendering standard methods like co-immunoprecipitation (Co-IP) ineffective under harsh conditions.[4] Therefore, careful selection and optimization of the validation method are paramount.
Comparison of Conventional Methods for PPI Validation with Surfactants
Several traditional methods can be adapted for use with surfactants, primarily by optimizing the type and concentration of the detergent. Mild, non-ionic detergents are generally preferred as they are less likely to denature proteins.[5]
| Method | Principle | Advantages | Disadvantages | Typical Surfactants Used |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it from a solution along with any interacting partners ("prey"). | Detects endogenous interactions in a near-native context.[6] | Highly sensitive to detergent type and concentration; risk of disrupting weaker interactions.[4][7] | NP-40, Triton X-100, CHAPS, Digitonin.[7][8] |
| Pull-Down Assay | A tagged "bait" protein is immobilized on affinity beads to capture interacting "prey" proteins from a lysate.[9] | High yield of purified complexes; versatile for in vitro validation.[10] | Prone to non-specific binding; requires careful optimization of wash buffers.[11] | Similar to Co-IP; buffer composition is critical.[11] |
| Blue Native PAGE (BN-PAGE) | Separates intact protein complexes based on their size and shape under non-denaturing conditions.[12] | Excellent for analyzing the integrity and oligomeric state of protein complexes in the presence of mild detergents.[13] | Lower resolution than denaturing gels; does not identify the specific interacting partners directly.[14] | Digitonin, Dodecyl maltoside (DDM), Mild neutral detergents.[15][16] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures real-time binding kinetics and affinity between an immobilized ligand and an analyte in solution.[17] | Provides quantitative data on binding affinity and kinetics; can be used with solubilized membrane proteins.[18] | Requires specialized equipment; immobilization of one partner can affect its conformation. | DDM, Octyl glucoside, CHAPS. |
Emerging Detergent-Free Alternatives for Preserving PPIs
To circumvent the disruptive effects of traditional detergents, several innovative detergent-free systems have been developed. These technologies aim to maintain the native lipid environment of membrane proteins, which is often crucial for their structure and function.[19]
| Method | Principle | Advantages | Disadvantages |
| Amphipols (APols) | Amphipathic polymers that wrap around the transmembrane domain of a protein, keeping it soluble in a detergent-free aqueous solution.[20][21] | Generally more stabilizing than detergents; preserves the native state of proteins.[22][23] | Can be difficult to remove if necessary; may not be suitable for all proteins. |
| Styrene Maleic Acid Lipid Particles (SMALPs) | A co-polymer of styrene and maleic acid directly extracts membrane proteins within a small disc of the native lipid bilayer.[24][25] | Preserves the native lipid environment and protein-lipid interactions; enhances protein stability compared to detergents.[26][27] | Sensitive to divalent cations and low pH.[27] |
| Nanodiscs | Small, disc-shaped patches of a lipid bilayer encircled by a membrane scaffold protein, which can incorporate and stabilize a target membrane protein.[3][28] | Provides a defined lipid environment; excellent for functional and structural studies of single protein molecules. | Can be challenging to assemble; may not be suitable for large protein complexes. |
| Fluorinated Surfactants | Resemble conventional detergents but are less disruptive to protein-protein and protein-lipid interactions due to their lyophobic properties.[3][28] | Offer a middle ground between the solubilizing power of detergents and the gentleness of detergent-free methods. | Can be more expensive and less readily available than traditional detergents. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) with a Mild Detergent
This protocol is designed to preserve native protein interactions by using a non-denaturing lysis buffer.
Materials:
-
Cells expressing the proteins of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), and protease inhibitors.
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[6]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Remove the beads.[29]
-
Immunoprecipitation: Add the specific antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Wash Buffer. These wash steps are critical for removing non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating as required for downstream analysis like Western blotting.
GST Pull-Down Assay
This assay uses a GST-tagged "bait" protein to isolate interacting partners.
Materials:
-
Purified GST-tagged "bait" protein and a GST-only control.
-
Glutathione-agarose beads
-
Cell lysate containing the "prey" protein(s)
-
Binding/Wash Buffer: PBS, 1% Triton X-100 (or other suitable detergent), and protease inhibitors.
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.[10]
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads with ice-cold Binding/Wash Buffer.
-
Bait Immobilization: Incubate the beads with the purified GST-tagged bait protein (and GST control in a separate tube) for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with Binding/Wash Buffer to remove unbound bait protein.
-
Prey Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by incubating the beads with Elution Buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting to detect the prey protein(s).
Blue Native PAGE (BN-PAGE)
This technique is useful for assessing the integrity of a protein complex in the presence of a surfactant.
Materials:
-
Protein sample solubilized in a buffer containing a mild, non-ionic detergent (e.g., 1% Digitonin or Dodecyl maltoside).[16]
-
BN-PAGE sample buffer (containing Coomassie Blue G-250)
-
Polyacrylamide gradient gel (e.g., 4-16%)
-
BN-PAGE running buffers (cathode buffer with and without Coomassie Blue G-250, and anode buffer)
Procedure:
-
Sample Preparation: Solubilize the protein sample with the chosen mild detergent on ice. Centrifuge to remove any insoluble material.[16]
-
Coomassie Loading: Add the BN-PAGE sample buffer containing Coomassie Blue G-250 to the solubilized protein sample. The dye binds to the proteins, conferring a negative charge for migration in the electric field without denaturation.[12]
-
Electrophoresis: Load the samples onto the gradient gel and run the electrophoresis, typically starting with a cathode buffer containing Coomassie Blue and switching to one without the dye after the complexes have entered the gel.
-
Analysis: The separated protein complexes can be visualized directly as blue bands. For identification of the components, the bands can be excised and subjected to a second dimension of SDS-PAGE and subsequent mass spectrometry.[14]
Visualizations
References
- 1. Protein-surfactant interactions: a tale of many states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Interdisciplinary Nanoscience Center at Aarhus University: Protein detergent interactions [inano.au.dk]
- 3. Amphipols, nanodiscs, and fluorinated surfactants: three nonconventional approaches to studying membrane proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Detergent-sensitive Interactions Between Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bioclone.net [bioclone.net]
- 10. Pull-down assays [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. The use of blue native PAGE in the evaluation of membrane protein aggregation states for crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functional studies with membrane-bound and detergent-solubilized alpha2-adrenergic receptors expressed in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pnas.org [pnas.org]
- 21. Amphipols: Introduction [ibpc.fr]
- 22. Amphipols for Each Season - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amphipols - Wikipedia [en.wikipedia.org]
- 24. The use of SMALPs as a novel membrane protein scaffold for structure study by negative stain electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enrichment of Membrane Proteins for Downstream Analysis Using Styrene Maleic Acid Lipid Particles (SMALPs) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. core.ac.uk [core.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of Disodium Dodecenylsuccinate and Non-Ionic Detergents in Research and Pharmaceutical Applications
In the realms of biochemical research and pharmaceutical development, the selection of an appropriate surfactant is a critical determinant of experimental success and product stability. While a vast array of detergents are available, their classification into ionic and non-ionic categories dictates their fundamental properties and optimal applications. This guide provides a detailed comparison of Disodium Dodecenylsuccinate, an anionic surfactant, with several commonly used non-ionic detergents. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on performance characteristics and experimental requirements.
It is important to note that this compound is an anionic surfactant, distinguished by its negatively charged head group. This intrinsic property significantly influences its interaction with macromolecules and its overall behavior in solution, setting it apart from non-ionic detergents which lack a formal charge.
Comparative Performance Data
The efficacy of a detergent is often quantified by several key parameters, including its Critical Micelle Concentration (CMC), aggregation number, and its efficiency in specific applications such as protein solubilization. The following table summarizes these properties for this compound and a selection of widely used non-ionic detergents.
| Detergent | Class | Critical Micelle Concentration (CMC) | Aggregation Number | Molecular Weight ( g/mol ) | Key Applications |
| This compound | Anionic | ~1.1 mM | Variable | 350.36 | Emulsifier, solubilizer, wetting agent |
| Triton™ X-100 | Non-ionic | 0.2-0.9 mM | 100-155 | ~625 (average) | Solubilization of membrane proteins, cell lysis |
| Tween® 20 | Non-ionic | ~0.06 mM | 60-70 | ~1228 (average) | Stabilizer for proteins and antibodies, blocking agent in immunoassays |
| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | Non-ionic | 20-25 mM | 27-100 | 292.37 | Solubilization and reconstitution of membrane proteins |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | 78-118 | 510.62 | Gentle solubilization and stabilization of membrane proteins |
Experimental Protocol: Solubilization of Membrane Proteins
The solubilization of membrane proteins is a critical step in their purification and characterization. The choice of detergent is paramount to maintaining the protein's native conformation and activity. Below is a generalized protocol for membrane protein extraction using a detergent.
1. Membrane Preparation:
- Harvest cells expressing the target membrane protein.
- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Disrupt the cells using a suitable method (e.g., sonication, Dounce homogenization).
- Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with a high-salt buffer (e.g., 1 M NaCl) to remove peripheral membrane proteins.
2. Solubilization:
- Resuspend the washed membrane pellet in a solubilization buffer containing the chosen detergent (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol, and 1-2% of the selected detergent).
- The optimal detergent concentration is typically above its CMC.
- Incubate the mixture on a rotator at 4°C for 1-2 hours.
3. Clarification and Purification:
- Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
- The supernatant, containing the solubilized membrane protein-detergent complexes, can then be subjected to downstream purification techniques such as affinity chromatography.
Workflow for Membrane Protein Extraction and Purification
Evaluating the effect of Disodium dodecenylsuccinate on enzyme kinetics compared to CHAPS
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the study of enzyme kinetics, particularly for membrane-associated proteins. The detergent's role is to solubilize the enzyme from its lipid environment while preserving its native conformation and catalytic activity. This guide provides an objective comparison between Disodium dodecenylsuccinate, an anionic surfactant, and CHAPS, a zwitterionic detergent, supported by their physicochemical properties and general effects on enzyme behavior.
Comparative Analysis of Detergent Properties
The choice between an anionic surfactant like this compound and a zwitterionic one like CHAPS hinges on their fundamental chemical properties and their mode of interaction with proteins. CHAPS is widely documented as a mild, non-denaturing detergent, making it a preferred choice for functional studies.[1] In contrast, anionic detergents, as a class, are known for their propensity to denature proteins, which can significantly alter enzyme kinetics.[2]
| Property | This compound (Anionic) | CHAPS (Zwitterionic) |
| Chemical Nature | Anionic surfactant with a negatively charged headgroup. | Zwitterionic detergent with a neutral net charge, containing both positive and negative charges.[3] |
| Denaturing Potential | High . Anionic detergents often bind to proteins, disrupting their native structure.[4][5] | Low . Valued for its non-denaturing properties in solubilizing membrane proteins.[6] |
| Critical Micelle Conc. (CMC) | Varies by specific structure; generally low for alkyl succinates. | High (6-10 mM or ~0.4-0.6% w/v).[7][8] |
| Micelle Molecular Weight | Varies. | Small (~6,150 Da), which facilitates removal by dialysis.[9] |
| Typical Effect on Vmax | Often decreases significantly due to denaturation. | Can be activating, but generally aims to preserve the native Vmax.[10] |
| Typical Effect on Km | Variable; can act as a mixed-type or irreversible inhibitor.[11][12] | Minimal change expected if the native conformation is preserved. |
| Common Applications | General solubilization, emulsification. | Solubilizing membrane proteins for functional and structural studies like 2D electrophoresis.[9][13] |
Visualizing Methodologies and Properties
To better understand the practical and theoretical differences, the following diagrams illustrate a typical experimental workflow for enzyme kinetics and the contrasting properties of anionic versus zwitterionic detergents.
Caption: Experimental workflow for enzyme kinetic analysis using detergents.
Caption: Contrasting properties of anionic and zwitterionic detergents.
Experimental Protocols
Below are generalized protocols for protein solubilization and a subsequent enzyme kinetic assay. These should be optimized for the specific enzyme and substrate under investigation.
1. Protocol for Membrane Protein Solubilization
This protocol describes the general steps for extracting and solubilizing a membrane-bound enzyme for kinetic analysis.
-
Materials:
-
Cell paste or membrane fraction
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Protease inhibitor cocktail
-
Detergent stock solution (e.g., 10% w/v CHAPS or this compound)
-
Microcentrifuge (4°C)
-
-
Methodology:
-
Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Add the detergent stock solution to the suspension to reach a final concentration typically 1.5 to 2 times the Critical Micelle Concentration (CMC). For CHAPS, a final concentration of 1-2% is common.[8]
-
Incubate the mixture on a rocker at 4°C for 1-2 hours to allow for membrane solubilization.
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein. This fraction is now ready for purification or direct use in an enzyme assay.
-
2. Protocol for a Spectrophotometric Enzyme Kinetic Assay
This protocol outlines how to measure enzyme activity by monitoring the change in absorbance resulting from the conversion of a substrate to a colored product.
-
Materials:
-
Solubilized enzyme preparation
-
Assay Buffer (compatible with enzyme activity and stability)
-
Substrate stock solution (various concentrations)
-
Spectrophotometer and cuvettes or a microplate reader
-
-
Methodology:
-
Prepare a series of substrate dilutions in Assay Buffer to test a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
In a cuvette or microplate well, add the Assay Buffer and the solubilized enzyme preparation. Ensure the final detergent concentration remains above its CMC to keep the enzyme soluble.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of a substrate dilution to the mixture.
-
Immediately begin monitoring the change in absorbance at the specific wavelength for the product. Record data at regular intervals (e.g., every 15-30 seconds) for a set period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.[14]
-
Conclusion and Recommendations
The choice between this compound and CHAPS has profound implications for the outcome of enzyme kinetic studies.
-
CHAPS is highly recommended for experiments where maintaining the enzyme's native structure and function is paramount. Its zwitterionic nature and low denaturing potential make it an excellent tool for solubilizing membrane proteins while preserving their catalytic activity.[1][2] The high CMC and small micelle size of CHAPS also simplify its removal from the sample via dialysis if required.[9]
-
This compound , as a representative anionic surfactant, should be used with caution. Its strong potential to denature proteins makes it generally unsuitable for kinetic assays that aim to characterize the enzyme's native behavior.[4][11] It may be effective for complete protein solubilization, but this often comes at the cost of enzyme activity. Its use may be relegated to applications where protein unfolding is desired, such as in SDS-PAGE, rather than in functional kinetic assays.
References
- 1. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mpbio.com [mpbio.com]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of dioctyl sodium sulfosuccinate on trypsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of various estimation methods for the parameters of Michaelis-Menten equation based on in vitro elimination kinetic simulation data - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of proteins extracted with Disodium dodecenylsuccinate versus other methods
A critical step in biochemical research and drug development is the effective extraction and purification of proteins. The choice of extraction method significantly impacts the final purity and yield of the target protein, directly influencing the reliability of downstream applications. This guide provides a comparative overview of protein purity achieved using various extraction techniques, with a focus on detergent-based methods.
While a wide array of protein extraction methods exist, this guide will focus on commonly employed detergent-based and precipitation methods. Unfortunately, despite a comprehensive search for comparative data, specific quantitative results on the performance of Disodium dodecenylsuccinate (Dis-DDS) for protein extraction, particularly concerning protein purity, are not available in the public domain. Therefore, a direct quantitative comparison with Dis-DDS could not be compiled.
However, to provide a valuable resource for researchers, this guide will present a qualitative comparison of established methods and detailed experimental protocols for both detergent-based lysis and a common precipitation technique. This will be supplemented by a discussion of the principles of protein purity assessment.
Comparison of Common Protein Extraction Methods
The selection of an appropriate protein extraction method depends on several factors, including the type of protein (e.g., soluble, membrane-bound), the starting material (e.g., cell culture, tissue), and the downstream application.
| Method | Principle | Advantages | Disadvantages | Typical Protein Purity |
| Triton X-100 | Non-ionic detergent that solubilizes membrane proteins by disrupting lipid-lipid interactions. | Mild, non-denaturing, preserves protein structure and function. | Can interfere with some downstream assays (e.g., UV spectroscopy). May not be effective for all membrane proteins. | Variable, depends on the protein and subsequent purification steps. |
| CHAPS | Zwitterionic detergent that is effective at solubilizing membrane proteins while maintaining their native state. | Non-denaturing, can be removed by dialysis. Useful for isoelectric focusing. | Can be more expensive than other detergents. | Generally high for membrane proteins when optimized. |
| SDS (Sodium Dodecyl Sulfate) | Anionic detergent that denatures proteins by disrupting non-covalent bonds. | Highly effective at solubilizing most proteins, including those that are difficult to extract. | Denatures proteins, destroying their biological activity and native structure. | Not applicable for functional studies; used for SDS-PAGE analysis where purity is assessed by the presence of a single band. |
| TCA-Acetone Precipitation | Proteins are precipitated out of solution by trichloroacetic acid (TCA) and then washed with acetone. | Effective for concentrating dilute protein samples and removing contaminants like salts and detergents. | Can lead to protein denaturation and aggregation. May result in loss of some proteins. | Can be high, but protein recovery can be variable. |
Experimental Protocols
Detergent-Based Protein Extraction Protocol (General)
This protocol provides a general framework for protein extraction using detergents like Triton X-100 or CHAPS. The optimal concentration of the detergent and buffer components may need to be optimized for specific applications.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 or 10 mM CHAPS, Protease inhibitor cocktail.
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.
-
Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and resuspend in ice-cold lysis buffer.
-
Tissue: Homogenize the tissue in ice-cold lysis buffer using a dounce homogenizer or sonicator.
-
-
Lysis: Incubate the sample on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a fresh pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method such as the Bradford or BCA assay.
-
Purity Assessment: Analyze the protein purity using SDS-PAGE followed by Coomassie blue or silver staining.
TCA-Acetone Precipitation Protocol
This protocol is suitable for concentrating protein samples and removing interfering substances.
Materials:
-
Protein sample
-
Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold
-
Acetone, ice-cold, containing 0.07% (v/v) β-mercaptoethanol
-
Microcentrifuge
Procedure:
-
Precipitation: Add an equal volume of ice-cold 100% TCA to the protein sample. Vortex briefly and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Washing: Carefully discard the supernatant. Wash the protein pellet with ice-cold acetone containing β-mercaptoethanol. This step helps to remove residual TCA and other contaminants.
-
Repeat Washing: Repeat the wash step at least twice to ensure complete removal of TCA.
-
Drying: After the final wash, carefully remove all the acetone and allow the protein pellet to air dry briefly. Do not over-dry the pellet as it can be difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for downstream analysis.
Assessing Protein Purity
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common method for assessing the purity of a protein sample.[1][2] In this technique, proteins are denatured and coated with a negative charge by SDS, and then separated by size through a polyacrylamide gel matrix when an electric field is applied.[2]
-
Principle: Smaller proteins migrate faster through the gel than larger proteins.
-
Visualization: After electrophoresis, the gel is stained with a dye such as Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Interpretation: A highly pure protein sample will ideally show a single distinct band on the gel at the expected molecular weight. The presence of multiple bands indicates the presence of contaminating proteins. The purity can be quantified by densitometry, which measures the intensity of the protein bands.[1]
Visualizing the Workflow
The following diagrams illustrate the general workflows for detergent-based protein extraction and the assessment of protein purity.
Caption: General workflow for detergent-based protein extraction and purity assessment.
Caption: Decision logic for assessing protein purity using SDS-PAGE.
References
A Comparative Guide to Detergents in Co-Immunoprecipitation: Evaluating Disodium Dodecenylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Disodium dodecenylsuccinate and commonly used detergents in co-immunoprecipitation (co-IP) assays. The objective is to evaluate the potential utility of this compound, a mild anionic surfactant, in preserving protein-protein interactions during immunoprecipitation.
Detergent Properties and their Impact on Co-IP
The success of a co-IP experiment hinges on the careful selection of a detergent. The ideal detergent effectively lyses cells and solubilizes proteins without disrupting the delicate interactions between the bait protein and its binding partners. Detergents are broadly classified based on their ionic properties, which dictates their "harshness."
-
Non-ionic detergents , such as NP-40 and Triton™ X-100, are considered mild and are the most frequently used detergents for co-IP.[1][2] They possess uncharged, hydrophilic head groups that effectively break lipid-lipid and lipid-protein interactions to lyse cellular membranes, while generally leaving protein-protein interactions intact.[3][4]
-
Zwitterionic detergents , like CHAPS, carry both a positive and a negative charge, resulting in a net neutral charge. They represent a middle ground in terms of harshness and can be effective in solubilizing membrane proteins while preserving interactions.
-
Ionic detergents can be either anionic (negatively charged) or cationic (positively charged). Anionic detergents, such as Sodium Dodecyl Sulfate (SDS), are considered harsh and are highly effective at denaturing proteins by disrupting their tertiary and quaternary structures.[1][2][3] This property makes them generally unsuitable for co-IP, as they are likely to abolish most protein-protein interactions.[1] However, for very strong and stable protein complexes, a low concentration of a mild ionic detergent might be tolerated.[1]
Comparative Analysis of Detergents for Co-Immunoprecipitation
The following table summarizes the key properties of this compound in comparison to standard co-IP detergents. It is important to note that the Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB) for this compound are not found in the available literature and are estimated based on the general characteristics of anionic surfactants. Empirical validation is crucial.
| Detergent | Type | Typical Working Concentration | Critical Micelle Concentration (CMC) | Hydrophilic-Lipophilic Balance (HLB) | Key Characteristics & Suitability for Co-IP |
| This compound | Anionic | To be determined empirically | Not available | Not available | Mild anionic surfactant.[1] Its utility in co-IP is hypothetical and would require significant optimization to find a concentration that allows cell lysis without disrupting protein-protein interactions. May be suitable for very strong interactions. |
| NP-40 (Nonidet P-40 substitute) | Non-ionic | 0.1 - 1.0% | ~0.05 mM | ~13.1 | Mild detergent, widely used for co-IP of cytoplasmic and whole-cell extracts.[1] Effectively solubilizes most proteins while preserving interactions. |
| Triton™ X-100 | Non-ionic | 0.1 - 1.0% | ~0.24 mM | ~13.5 | Another mild, commonly used detergent for co-IP with similar properties to NP-40.[1] |
| CHAPS | Zwitterionic | 0.5 - 1.0% | ~8 mM | ~16 | Useful for solubilizing membrane proteins and preserving protein-protein interactions. Less denaturing than ionic detergents. |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 0.01 - 0.1% (in harsh lysis buffers) | ~8.2 mM | ~40 | Strong, denaturing detergent.[1] Generally not recommended for co-IP as it disrupts most protein-protein interactions.[1] |
Experimental Protocol: Co-Immunoprecipitation Assay
This protocol provides a general workflow for a co-IP experiment. The choice and concentration of detergent in the lysis buffer are critical and should be optimized for the specific protein complex under investigation.
1. Cell Lysis a. Culture and harvest cells expressing the protein of interest. b. Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer containing the chosen detergent (e.g., 1% NP-40 or an optimized concentration of this compound). The lysis buffer should also contain a salt (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), and protease/phosphatase inhibitors. d. Incubate the cell suspension on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
2. Immunoprecipitation a. Determine the protein concentration of the clarified lysate. b. Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) for 1 hour at 4°C on a rotator. This step reduces non-specific binding. c. Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. d. Add the specific antibody against the "bait" protein to the pre-cleared lysate. e. Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the antibody to bind to the target protein. f. Add fresh Protein A/G agarose beads to the lysate-antibody mixture. g. Incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complex.
3. Washing a. Pellet the beads by centrifugation at a low speed. b. Discard the supernatant. c. Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with a lower detergent concentration). Each wash should involve resuspending the beads followed by centrifugation.
4. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes. c. Pellet the beads by centrifugation, and collect the supernatant containing the eluted proteins.
5. Analysis a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the "bait" and suspected "prey" proteins. b. Alternatively, the eluted proteins can be identified by mass spectrometry.
Visualizing the Workflow and Protein Interactions
To better understand the experimental process and the underlying biological context, the following diagrams are provided.
Conclusion
The selection of an appropriate detergent is paramount for a successful co-immunoprecipitation experiment. While non-ionic detergents like NP-40 and Triton™ X-100 remain the gold standard for preserving most protein-protein interactions, the exploration of alternative surfactants could be beneficial for specific applications. This compound, as a mild anionic surfactant, presents a hypothetical alternative that may be less harsh than traditional ionic detergents like SDS. However, its utility in co-IP has not been empirically validated. Researchers considering this compound should be prepared to perform extensive optimization of its concentration in lysis and wash buffers to balance protein solubilization with the preservation of the protein complex of interest. Further studies are required to determine its specific CMC, HLB, and overall performance in co-immunoprecipitation assays.
References
A Comparative Analysis of Disodium Dodecenylsuccinate and Sulfobetaine-Based Detergents for Biological Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protein biochemistry and drug development, the selection of an appropriate detergent is paramount for the successful solubilization, purification, and characterization of proteins, particularly membrane-associated proteins. This guide provides a comparative overview of Disodium dodecenylsuccinate and a class of commonly used zwitterionic detergents, the sulfobetaines. While extensive performance data is available for sulfobetaines, information regarding the specific biochemical applications of this compound is less prevalent. This comparison, therefore, juxtaposes the well-defined characteristics of sulfobetaines with the inferred properties of this compound based on its classification as an anionic surfactant.
General Properties and Classification
This compound is an anionic surfactant. Its structure consists of a long hydrophobic dodecenyl chain and a hydrophilic succinate headgroup with two carboxylate groups, which are negatively charged at neutral pH. Anionic detergents are known for their strong solubilizing power, which can sometimes be denaturing to proteins.
Sulfobetaine-based detergents (e.g., SB-8, SB-10, SB-12, SB-14) are zwitterionic surfactants. They possess a positively charged quaternary ammonium ion and a negatively charged sulfonate group, resulting in a net neutral charge over a wide pH range. This zwitterionic nature often makes them milder and less denaturing than their purely ionic counterparts, which is advantageous for maintaining the native structure and function of proteins.
Quantitative Comparison of Sulfobetaine-Based Detergents
The following table summarizes key physicochemical properties of several common sulfobetaine-based detergents, which are crucial for their application in protein research.
| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Sulfobetaine 10 (SB-10) | 307.5 | 25-40 | 41 |
| Sulfobetaine 12 (SB-12) | 335.5 | 2-4 | 55 |
| Sulfobetaine 14 (SB-14) | 363.6 | 0.1-0.4 | 83 |
Data sourced from various supplier technical data sheets.
Qualitative Comparison of Detergent Classes
Due to the lack of specific experimental data for this compound in protein research contexts, a qualitative comparison based on general surfactant properties is presented below.
| Property | This compound (inferred as Anionic) | Sulfobetaine-Based Detergents (Zwitterionic) |
| Charge at Neutral pH | Negative | Neutral |
| Denaturing Potential | Generally higher | Generally lower |
| Interaction with Proteins | Primarily electrostatic and hydrophobic | Primarily hydrophobic |
| Effect of Ionic Strength | Micelle formation and protein interaction are sensitive to salt concentration. | Less sensitive to salt concentration. |
| Common Applications | Wide range of industrial and cosmetic applications as a surfactant and emulsifier. | Protein solubilization, purification, and functional studies. |
Experimental Protocols
To facilitate the direct comparison of these or any other detergents in a laboratory setting, the following are generalized protocols for determining key performance parameters.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which detergent monomers begin to form micelles. This is a critical parameter as detergents are most effective for protein solubilization at concentrations above their CMC.
Methodology: Dye Solubilization Method
-
Prepare a stock solution of a hydrophobic dye (e.g., diphenylhexatriene (DPH) in a suitable organic solvent).
-
Prepare a series of detergent solutions of varying concentrations in a buffer appropriate for the protein of interest.
-
Add a small, constant amount of the dye stock solution to each detergent solution and incubate until the solvent has evaporated.
-
Measure the fluorescence or absorbance of the dye in each solution.
-
Plot the fluorescence/absorbance intensity against the detergent concentration. The CMC is the point at which a sharp increase in intensity is observed, indicating the incorporation of the dye into the newly formed micelles.
Assessment of Protein Solubilization Efficiency
This protocol determines the ability of a detergent to extract a target protein from a cell membrane or inclusion body.
Methodology: Western Blot Analysis of Solubilized Protein
-
Prepare a membrane fraction or inclusion body suspension containing the protein of interest.
-
Incubate aliquots of the suspension with different concentrations of the detergents to be tested (typically above their CMC) for a defined period at a specific temperature (e.g., 1 hour at 4°C with gentle agitation).
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.
-
Carefully collect the supernatant , which contains the solubilized proteins.
-
Analyze the amount of the target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to compare the solubilization efficiency of the different detergents.
Evaluation of Detergent Effect on Protein Stability
Maintaining the structural integrity and stability of a protein after solubilization is crucial.
Methodology: Differential Scanning Fluorimetry (DSF) or "Thermal Shift" Assay
-
Solubilize and purify the protein of interest using a reference detergent.
-
Dilute the purified protein into solutions containing different detergents to be tested.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Measure the fluorescence intensity as the temperature is gradually increased in a real-time PCR machine.
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, indicated by the midpoint of the transition in the melting curve. A higher Tm indicates greater protein stability in that detergent.
Visualizing Detergent Comparison Workflows
To aid in the conceptualization of the experimental processes involved in comparing detergents, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of Disodium Dodecenylsuccinate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Disodium dodecenylsuccinate is a sulfosuccinate surfactant commonly used in various laboratory applications. While it is classified as an irritant to the skin, eyes, and respiratory system, it is not typically considered a hazardous waste for disposal unless it is mixed with a hazardous substance or exhibits hazardous characteristics.[1] Proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe and compliant disposal of this compound.
Hazard Assessment and Regulatory Overview
Before disposal, a thorough hazard assessment of the waste stream containing this compound is mandatory. According to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]
This compound is not a listed hazardous waste.[4] Therefore, the primary consideration is whether the waste exhibits any of the hazardous characteristics. As a salt of a strong base and a weak acid, its pH in solution is generally near neutral, making it non-corrosive. It is not ignitable or reactive under normal conditions. The toxicity characteristic must be evaluated based on the specific waste mixture.
Quantitative Data for Non-Hazardous Waste Disposal
For waste determined to be non-hazardous, the following general quantitative guidelines for laboratory disposal often apply, subject to local regulations.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 9.5 | [5] |
| Concentration of Neutral Salts for Sewer Disposal | Generally below 1% | [6] |
| Quantity Limit for Sewer Disposal | Small quantities | [6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of non-hazardous this compound waste.
Protocol 1: Disposal of Aqueous Solutions of this compound
This procedure is suitable for dilute, non-hazardous aqueous solutions of this compound.
Materials:
-
pH meter or pH indicator strips
-
Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH) for pH adjustment
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Characterize the Waste: Ensure the aqueous solution does not contain any other substances that would classify it as hazardous waste.
-
Check the pH: Measure the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Adjust pH if Necessary: If the pH is outside the acceptable range of 5.5 to 9.5, adjust it by slowly adding a dilute acid or base while stirring.[5]
-
Dilution: For small quantities, dilute the neutralized solution with at least 20 parts water.[7]
-
Sewer Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with a copious amount of water.[5][7] This should be done in accordance with local wastewater discharge regulations.
-
Documentation: Maintain a record of the disposal, including the date, approximate amount, and pH, as required by your institution's policies.
Protocol 2: Disposal of Solid this compound
This procedure is for the disposal of pure, solid this compound that has been determined to be non-hazardous.
Materials:
-
Sealable, non-reactive container (e.g., plastic bag or bottle)
-
Waste label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves, and a dust mask if the material is a fine powder.
Procedure:
-
Characterize the Waste: Confirm that the solid waste is not contaminated with any hazardous materials.
-
Containerize: Place the solid this compound in a securely sealed and clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound".
-
Consult Institutional Guidelines: Check your institution's specific procedures for the disposal of non-hazardous solid chemical waste.[8][9] Some institutions may require it to be placed in a specific collection area, while others may permit disposal in the regular trash.
-
Disposal: If permitted, place the sealed container in the regular laboratory trash. Do not dispose of open containers of chemicals in the trash.
-
Documentation: Record the disposal in your laboratory's chemical inventory or waste log.
Important Considerations:
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal, as local regulations and facility capabilities can vary.
-
Never dispose of unknown chemicals. All waste must be properly identified.
-
Empty containers that held this compound should be triple-rinsed with water. The rinsate can typically be disposed of down the sanitary sewer. The empty, rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policy.[9]
-
Spill cleanup materials contaminated with this compound should be evaluated for hazardous characteristics before disposal. If non-hazardous, they can typically be disposed of as solid waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. 261.3 [labtrain.noaa.gov]
- 3. 40 CFR § 261.3 - Definition of hazardous waste. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling Disodium dodecenylsuccinate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of Disodium dodecenylsuccinate, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The primary routes of exposure are skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE)
Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use.[2] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical safety goggles.[2] |
| Face Protection | Face Shield | Use in conjunction with goggles when there is a risk of splashing. |
| Skin and Body Protection | Lab Coat/Gown | A standard lab coat should be worn. For larger quantities or where significant contact is possible, an impervious gown is recommended. |
| Respiratory Protection | Respirator | If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when handling powders or creating solutions.
- Confirm that an eyewash station and safety shower are readily accessible.
- Assemble all necessary PPE as detailed in the table above.
2. Handling:
- Avoid generating dust.[2] If working with a solid, handle it carefully.
- When weighing, do so in a ventilated enclosure if possible.
- If creating a solution, add the solid to the liquid slowly to avoid splashing.
- Wash hands thoroughly after handling, even if gloves were worn.[3]
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be handled as chemical waste.
1. Waste Collection:
- Collect all solid and liquid waste containing this compound in designated, properly labeled, and sealed containers.
- Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal:
- Dispose of the chemical waste through a licensed hazardous waste disposal company.
- Follow all local, state, and federal regulations for chemical waste disposal.[3][5]
- Do not dispose of this compound down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
